molecular formula C8H6INO B3189375 7-Iodooxindole CAS No. 31676-49-0

7-Iodooxindole

Cat. No.: B3189375
CAS No.: 31676-49-0
M. Wt: 259.04 g/mol
InChI Key: KLJWMAKCVALVKZ-UHFFFAOYSA-N
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Description

7-Iodooxindole is a halogen-substituted oxindole derivative that serves as a key synthetic intermediate in organic and medicinal chemistry research. The oxindole core is a privileged scaffold in drug discovery, featuring in numerous biologically active compounds and pharmaceuticals. The iodine atom at the 7-position provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the rapid construction of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is particularly valuable in the design and synthesis of potential kinase inhibitors, where the oxindole moiety often acts as a core scaffold that can interact with the ATP-binding site of various protein kinases. Researchers also utilize 7-Iodooxindole in the development of probes for neurodegenerative disease research and in the exploration of new anticancer agents. It is commonly used as a precursor for synthesizing more complex fused-ring systems and functionalized heterocycles. This product is intended for research applications in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJWMAKCVALVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)I)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299073
Record name 1,3-Dihydro-7-iodo-2H-indol-2-one
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Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31676-49-0
Record name 1,3-Dihydro-7-iodo-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31676-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-7-iodo-2H-indol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Iodooxindole CAS 89976-15-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 7-Iodooxindole CAS Registry Discrepancy & Clarification: Note: The CAS number 89976-15-8 provided in the topic request corresponds to 7-Iodoindole . The chemical name 7-Iodooxindole (1,3-dihydro-7-iodo-2H-indol-2-one) corresponds to CAS 31676-49-0 .[1][2][3][4] This guide focuses on the properties and applications of 7-Iodooxindole , while referencing the indole precursor where relevant for synthesis.

Executive Summary

7-Iodooxindole is a specialized halogenated heterocyclic scaffold critical to the design of targeted small-molecule therapeutics. Distinguished by the iodine atom at the C7 position, this compound serves as a high-value intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), enabling the rapid diversification of the oxindole core. Unlike its non-halogenated analogs, the C7-iodo moiety allows for precise steric and electronic tuning of the "hinge-binding" region in kinase inhibitors and the construction of complex macrocyclic natural products, such as the proteasome inhibitor TMC-95A.

Physicochemical Profile & Identification

The following data characterizes 7-Iodooxindole (CAS 31676-49-0). Researchers should verify the CAS number on reagent bottles, as confusion with 7-Iodoindole (CAS 89976-15-8) is common in supply chains.

PropertySpecification
Chemical Name 7-Iodo-1,3-dihydro-2H-indol-2-one
Common Name 7-Iodooxindole
Correct CAS 31676-49-0
Related CAS 89976-15-8 (Refers to 7-Iodoindole)
Molecular Formula C₈H₆INO
Molecular Weight 259.04 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 208–209 °C (Lit.)[1][2][4][5]
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (NH) ~13.5 (Predicted; acidic due to lactam)

Synthetic Pathways & Production

The synthesis of 7-Iodooxindole is typically achieved via the reduction of 7-Iodoisatin.[6] This route is preferred over direct iodination of oxindole, which often suffers from poor regioselectivity (favoring the C5 position).

Primary Route: Wolff-Kishner Reduction of 7-Iodoisatin

The most robust protocol involves the reduction of the C3-carbonyl of 7-iodoisatin using hydrazine hydrate, followed by base-mediated decomposition of the hydrazone intermediate.

Protocol:

  • Starting Material: Suspend 7-iodoisatin (1.0 eq) in ethanol.

  • Hydrazone Formation: Add hydrazine hydrate (10.0 eq) dropwise. Reflux for 1–2 hours until the starting material is consumed (monitored by TLC).

  • Reduction: Cool the mixture and add sodium ethoxide (NaOEt) or potassium hydroxide (KOH). Heat to reflux for an additional 4–6 hours.

  • Workup: Acidify the reaction mixture with dilute HCl to pH 3–4. The product, 7-Iodooxindole, precipitates as a solid.

  • Purification: Recrystallize from ethanol/water to yield pure white crystals.

Visualized Synthesis Logic

Synthesis Isatin 7-Iodoisatin (C3 Carbonyl) Hydrazone Intermediate Hydrazone Isatin->Hydrazone Reflux, EtOH Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Hydrazone Oxindole 7-Iodooxindole (Target) Hydrazone->Oxindole NaOEt, Reflux (-N2)

Caption: Conversion of 7-Iodoisatin to 7-Iodooxindole via Wolff-Kishner reduction, preserving the C7-iodine handle.

Applications in Drug Discovery

7-Iodooxindole acts as a bifunctional scaffold. The C3 position is nucleophilic (enolate formation) and widely used for Knoevenagel condensations, while the C7 position contains the iodine atom, serving as an electrophilic handle for cross-coupling.

A. Kinase Inhibitor Design (The "Hinge Binder")

Oxindoles mimic the purine ring of ATP, allowing them to form hydrogen bonds with the hinge region of kinases.

  • Role of C7-Iodine: The iodine atom is large and lipophilic. In drug design, it is often replaced via Suzuki coupling to introduce aryl or heteroaryl groups that access the "selectivity pocket" (hydrophobic back pocket) of the kinase enzyme, improving potency and selectivity profiles.

B. Synthesis of Macrocyclic Proteasome Inhibitors (TMC-95A)

7-Iodooxindole is a documented starting material for the total synthesis of TMC-95A , a potent proteasome inhibitor.

  • Mechanism: The oxindole nitrogen is protected, and the C3 position is functionalized with a serine-derived aldehyde. The C7-iodine is then used in a Stille or Suzuki coupling to link the oxindole to a tyrosine fragment, eventually closing the macrocyclic ring.

Reactivity & SAR Workflow

Reactivity Core 7-Iodooxindole Core Scaffold Path1 C3-Functionalization (Knoevenagel Condensation) Core->Path1 Aldehydes/Base Path2 C7-Diversification (Pd-Catalyzed Coupling) Core->Path2 Boronic Acids/Pd(0) Prod1 Sunitinib Analogs (Kinase Inhibitors) Path1->Prod1 Prod2 Biaryl Oxindoles (Selectivity Pocket Binders) Path2->Prod2 Prod3 TMC-95A (Macrocycles) Path2->Prod3

Caption: Divergent synthesis pathways utilizing the C3-nucleophilic and C7-electrophilic sites of 7-Iodooxindole.

Handling, Stability & Safety

  • Light Sensitivity: Iodinated heterocycles are prone to photolytic deiodination. Store 7-Iodooxindole in amber vials, wrapped in foil, at 2–8 °C.

  • Oxidation Risk: The C3 position is susceptible to auto-oxidation to form isatin derivatives upon prolonged exposure to air and light. Ensure the container is flushed with nitrogen/argon after use.

  • Safety (GHS Class):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • Precaution: Use standard PPE (nitrile gloves, safety glasses). Avoid dust formation.[7]

References

  • ChemicalBook. (2025). 7-Iodooxindole Properties and CAS 31676-49-0 Data.[1][2][3][4]

  • Danishefsky, S. J., et al. (2004).[8] Total Synthesis of TMC-95A and -B via a New Reaction Leading to Z-Enamides. Journal of the American Chemical Society.

  • Brown, R. F. C., & Butcher, M. (1972). The Pyrolysis of Oxindoles at 850°C.[9] Australian Journal of Chemistry.[9] (Describes photolysis of 7-iodooxindole).

  • ChemScene. (2025). 1,3-Dihydro-7-iodo-2H-indol-2-one Product Information.

Sources

An In-depth Technical Guide to 7-Iodo-1,3-dihydro-2H-indol-2-one: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The oxindole scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of natural products and its significant therapeutic applications. As a core structural component, it has given rise to a diverse array of bioactive molecules, including anticancer, anti-inflammatory, and antimicrobial agents. Within this esteemed class of compounds, halogenated derivatives serve as versatile synthetic intermediates, offering a gateway to further molecular complexity and novel biological functions. This technical guide provides a comprehensive exploration of a key, yet often overlooked, member of this family: 7-iodo-1,3-dihydro-2H-indol-2-one, also known as 7-iodooxindole. This document will delve into its fundamental structure, detail its synthesis, and explore its reactivity, with a particular focus on its utility as a building block in contemporary drug discovery and development.

The Oxindole Core and the Significance of 7-Iodo Substitution

The foundational structure of 7-iodo-1,3-dihydro-2H-indol-2-one is the oxindole system, a bicyclic heterocycle composed of a benzene ring fused to a five-membered pyrrolidinone ring.[1] This core structure is also systematically named as 1,3-dihydro-2H-indol-2-one.[1] The defining feature of the topic molecule is the presence of an iodine atom at the 7-position of this aromatic ring.

The introduction of a halogen, particularly iodine, at the C-7 position of the oxindole scaffold imparts several key characteristics that are of significant interest to medicinal and synthetic chemists:

  • A Handle for Cross-Coupling Reactions: The carbon-iodine bond is relatively weak and highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of a wide range of substituents at the 7-position, enabling the exploration of structure-activity relationships (SAR) and the construction of complex molecular architectures.

  • Modulation of Physicochemical Properties: The presence of the large and lipophilic iodine atom can significantly influence the molecule's solubility, lipophilicity (logP), and metabolic stability. These properties are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

  • Potential for Halogen Bonding: The iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and ligand-protein binding. This can provide an additional mode of interaction with biological targets, potentially enhancing binding affinity and selectivity.

Below is a summary of the key identifiers for 7-iodo-1,3-dihydro-2H-indol-2-one:

PropertyValueReference
Chemical Name 7-iodo-1,3-dihydro-2H-indol-2-one
Synonyms 7-Iodooxindole[2]
CAS Number 31676-49-0[2]
Molecular Formula C₈H₆INO[2]
Molecular Weight 259.04 g/mol [2]

Synthesis of 7-Iodo-1,3-dihydro-2H-indol-2-one

One potential approach involves a multi-step sequence starting from a suitably substituted aniline derivative. A hypothetical synthetic workflow is outlined below:

G Start 2-Iodoaniline Step1 Reaction with Chloroacetyl Chloride Start->Step1 Intermediate1 2-Chloro-N-(2-iodophenyl)acetamide Step1->Intermediate1 Step2 Intramolecular Friedel-Crafts Cyclization (e.g., AlCl₃) Intermediate1->Step2 Product 7-Iodo-1,3-dihydro-2H-indol-2-one Step2->Product

Caption: A potential synthetic workflow for 7-iodo-1,3-dihydro-2H-indol-2-one.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Chloro-N-(2-iodophenyl)acetamide

  • To a solution of 2-iodoaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a base such as triethylamine or pyridine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-(2-iodophenyl)acetamide.

Step 2: Intramolecular Friedel-Crafts Cyclization to 7-Iodo-1,3-dihydro-2H-indol-2-one

  • To a suspension of a Lewis acid, such as aluminum chloride, in a high-boiling inert solvent (e.g., dichlorobenzene), add the 2-chloro-N-(2-iodophenyl)acetamide.

  • Heat the reaction mixture to a temperature sufficient to promote cyclization (e.g., 120-140 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 7-iodo-1,3-dihydro-2H-indol-2-one.

Note: This is a generalized, hypothetical protocol. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be necessary to achieve a high yield of the desired product.

Spectroscopic Characterization

Due to the lack of publicly available, detailed spectroscopic data for 7-iodo-1,3-dihydro-2H-indol-2-one, the following are predicted characteristic spectral features based on the known spectra of the parent oxindole and the influence of an iodine substituent on an aromatic ring.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the pyrrolidinone ring. The iodine atom at the 7-position will influence the chemical shifts of the adjacent aromatic protons.

  • Aromatic Protons (H-4, H-5, H-6): These protons will likely appear as a complex multiplet in the aromatic region (δ 6.8-7.5 ppm). The electron-withdrawing nature of the iodine and the amide functionality will influence their precise chemical shifts and coupling patterns.

  • Methylene Protons (H-3): The two protons at the 3-position are diastereotopic and will likely appear as a singlet or a narrow multiplet around δ 3.5 ppm.

  • Amide Proton (N-H): A broad singlet corresponding to the N-H proton is expected, typically in the region of δ 8.0-10.5 ppm, depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C-2): The carbonyl carbon will appear as a downfield signal, typically in the range of δ 175-180 ppm.

  • Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-145 ppm. The carbon bearing the iodine (C-7) will have a characteristic chemical shift, typically shielded compared to the other aromatic carbons due to the heavy atom effect.

  • Methylene Carbon (C-3): The methylene carbon will appear at a higher field, likely around δ 35-40 ppm.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp or broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.

  • C=O Stretch: A strong absorption band around 1680-1720 cm⁻¹ due to the carbonyl stretching of the lactam.

  • C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the aromatic region (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).

Mass Spectrometry (Predicted):

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 259, corresponding to the molecular weight of C₈H₆INO. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident.

  • Fragmentation Pattern: Fragmentation may involve the loss of CO, I, or other small fragments, leading to characteristic daughter ions.

Reactivity and Synthetic Utility

The key to the synthetic utility of 7-iodo-1,3-dihydro-2H-indol-2-one lies in the reactivity of the C-I bond. This bond serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. This capability is of paramount importance in drug discovery, where the systematic modification of a lead compound is essential for optimizing its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_0 7-Iodo-1,3-dihydro-2H-indol-2-one cluster_1 Cross-Coupling Reactions cluster_2 7-Substituted Oxindole Derivatives Start 7-Iodo-1,3-dihydro-2H-indol-2-one Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd catalyst, Base Heck Heck Coupling (Alkene) Start->Heck Pd catalyst, Base Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd catalyst, Base Product_Suzuki 7-Aryl/Heteroaryl Oxindoles Suzuki->Product_Suzuki Product_Heck 7-Alkenyl Oxindoles Heck->Product_Heck Product_Sonogashira 7-Alkynyl Oxindoles Sonogashira->Product_Sonogashira Product_Buchwald 7-Amino Oxindoles Buchwald->Product_Buchwald

Caption: Reactivity of 7-iodo-1,3-dihydro-2H-indol-2-one in cross-coupling reactions.

4.1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. 7-Iodo-2-oxindole is an excellent substrate for this reaction, allowing for the synthesis of 7-aryl or 7-heteroaryl oxindoles.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel under an inert atmosphere, combine 7-iodo-1,3-dihydro-2H-indol-2-one, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water).

  • Heat the reaction mixture to a temperature that facilitates the coupling (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

The ability to introduce diverse aryl and heteroaryl groups at the 7-position is crucial for exploring SAR in drug discovery programs targeting enzymes or receptors where interactions with this region of the molecule are important.

4.2. Heck Coupling:

The Heck reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene. This reaction can be used to introduce alkenyl substituents at the 7-position of the oxindole core.

4.3. Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This provides a route to 7-alkynyl oxindoles, which are valuable intermediates that can be further elaborated. For instance, the alkyne moiety can undergo click chemistry reactions, hydration to form ketones, or reduction to alkanes or alkenes.

4.4. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would allow for the synthesis of 7-amino oxindole derivatives, introducing a key pharmacophoric group.

Biological Significance and Therapeutic Potential

While specific biological activity data for 7-iodo-1,3-dihydro-2H-indol-2-one is not extensively reported, the broader class of oxindole derivatives has been shown to possess a wide range of pharmacological activities.[5][6] These include:

  • Anticancer Activity: Many oxindole derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cell growth and proliferation.[1] For example, Sunitinib, an oxindole-based drug, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1]

  • Anti-inflammatory Activity: Oxindole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

  • Antimicrobial and Antiviral Activity: The oxindole scaffold has been incorporated into molecules with activity against various bacteria, fungi, and viruses.[7]

The synthetic versatility of 7-iodo-1,3-dihydro-2H-indol-2-one makes it a valuable starting material for the synthesis of libraries of novel oxindole derivatives for screening in various disease models. The ability to systematically modify the 7-position allows for the fine-tuning of biological activity and the development of potent and selective drug candidates.

Conclusion

7-Iodo-1,3-dihydro-2H-indol-2-one is a strategically important synthetic intermediate that holds significant potential for the development of novel therapeutics. Its key structural feature, the carbon-iodine bond at the 7-position, provides a versatile handle for a wide array of cross-coupling reactions, enabling the synthesis of a diverse range of 7-substituted oxindole derivatives. While detailed experimental data for this specific compound remains somewhat elusive in readily accessible literature, this guide has provided a comprehensive overview of its structure, plausible synthetic routes, predicted spectroscopic characteristics, and, most importantly, its significant potential as a building block in medicinal chemistry. As the quest for new and effective drugs continues, the strategic use of versatile intermediates like 7-iodo-1,3-dihydro-2H-indol-2-one will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 15087–15121. Available at: [Link]

  • Kappe, C. O. (2025). On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions. ResearchGate. Available at: [Link]

  • Akhaja, T. N., & Raval, J. P. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5573–5579. Available at: [Link]

  • PubChem. (n.d.). 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 51(42), 10696–10700. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

  • Nishikata, T., & Noda, H. (2017). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 22(11), 1859. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Available at: [Link]

Sources

Topic: 7-Iodooxindole vs. 7-Iodoindole: A Comparative Guide to Chemical Structure, Reactivity, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 7-iodooxindole and 7-iodoindole, two critical building blocks in modern medicinal chemistry. We will dissect their fundamental structural and electronic differences, explore the resulting divergence in their chemical reactivity, and provide field-proven insights into their strategic application in the synthesis of complex, biologically active molecules. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the unique synthetic potential of these scaffolds.

PART 1: The Core Dichotomy: Structure and Electronics

The essential difference between 7-iodoindole and 7-iodooxindole originates from the oxidation state at the C2 position of the heterocyclic ring. This single structural modification—the presence of a carbonyl group in the oxindole—fundamentally alters the molecule's electronic properties, geometry, and subsequent chemical behavior.

Feature7-Iodoindole7-Iodooxindole
Chemical Structure Aromatic bicyclic system (benzene fused to a pyrrole ring).Non-aromatic bicyclic lactam (benzene fused to a pyrrolidin-2-one ring).
Molecular Formula C₈H₆IN[1][2]C₈H₆INO
Molecular Weight 243.04 g/mol [1][2][3]259.04 g/mol
Key Structural Feature Planar, 10π electron aromatic system.[4]sp³-hybridized C3 carbon and an electron-withdrawing C2 carbonyl group.
Electronic Nature Electron-rich aromatic core due to the nitrogen lone pair's participation in the π-system.Electron-poor five-membered ring due to the amide carbonyl; acidic protons at the C3 position.
Primary Reactive Site (Core) C3 position (highly nucleophilic and prone to electrophilic attack).[5]C3 position (prone to deprotonation to form a nucleophilic enolate).

7-Iodoindole maintains the full aromaticity of the indole scaffold. The nitrogen lone pair delocalizes into the ring system, making it electron-rich and a strong nucleophile, particularly at the C3 position.

7-Iodooxindole , by contrast, contains a lactam (a cyclic amide) in its five-membered ring. The C2 carbonyl group breaks the aromaticity of this ring and acts as a powerful electron-withdrawing group. This has two major consequences: the C3 methylene (CH₂) protons become significantly acidic, and the overall electron density of the bicyclic system is altered.

Caption: Core structural differences and primary reactive sites.

PART 2: Divergent Reactivity and Synthetic Applications

The structural and electronic differences directly translate into distinct and complementary reactivity profiles, enabling orthogonal synthetic strategies.

Shared Reactivity: The C7-Iodo Handle

The carbon-iodine bond at the 7-position is a versatile functional handle common to both molecules. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of carbon and heteroatom substituents.[6][7] This shared reactivity is crucial for late-stage functionalization and the generation of molecular libraries for structure-activity relationship (SAR) studies.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C(sp²)-C(sp²) bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to create C(sp²)-C(sp) bonds.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Stille Coupling: Reaction with organostannanes.

Contrasting Core Reactivity: A Tale of Two Scaffolds

While both molecules can be functionalized at the C7 position, their core reactivity is fundamentally different, providing access to distinct chemical space.

7-Iodoindole: The Realm of Electrophilic Aromatic Substitution The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack. The reaction overwhelmingly occurs at the C3 position.

  • C3-Functionalization: Reactions like Vilsmeier-Haack formylation, Mannich reactions, Friedel-Crafts acylation, and halogenation proceed readily at the C3 position.[8]

  • N-Functionalization: The indole nitrogen (N-H) can be deprotonated with a suitable base and subsequently alkylated, acylated, or arylated.

7-Iodooxindole: The Power of Enolate Chemistry The most synthetically valuable feature of the oxindole core is the acidity of the C3 protons. Treatment with a base (e.g., NaH, LDA, K₂CO₃) readily generates a nucleophilic enolate, which can be trapped with various electrophiles.

  • C3-Alkylation: The enolate can be alkylated with alkyl halides, providing a direct route to 3-substituted oxindoles.

  • C3-Aldol and Related Reactions: The enolate can react with aldehydes and ketones (Aldol reaction) or activated alkenes (Michael addition).

  • Access to 3,3-Disubstituted Oxindoles: Sequential C3-alkylation allows for the construction of stereocenters at the C3 position, a common motif in many biologically active natural products and pharmaceuticals.

G indole_start 7-Iodoindole indole_reagents_1 Electrophile (e.g., R-COCl, AlCl₃) indole_start->indole_reagents_1 C3-Acylation (Electrophilic Attack) indole_reagents_2 Ar-B(OH)₂ Pd Catalyst, Base indole_start->indole_reagents_2 C7-Arylation (Suzuki Coupling) indole_product_1 3-Acyl-7-iodoindole indole_reagents_1->indole_product_1 indole_product_2 7-Aryl-indole oxindole_start 7-Iodooxindole oxindole_reagents_1 1. Base (e.g., NaH) 2. Electrophile (R-X) oxindole_start->oxindole_reagents_1 C3-Alkylation (Enolate Chemistry) oxindole_reagents_2 Ar-B(OH)₂ Pd Catalyst, Base oxindole_start->oxindole_reagents_2 C7-Arylation (Suzuki Coupling) oxindole_product_1 3-Alkyl-7-iodooxindole oxindole_reagents_1->oxindole_product_1 oxindole_product_2 7-Aryl-oxindole oxindole_reagents_2->oxindole_product_2 reagents_2 reagents_2 reagents_2->indole_product_2

Caption: Orthogonal synthetic workflows for 7-iodoindole and 7-iodooxindole.

PART 3: Experimental Protocols: Self-Validating Methodologies

The causality behind these experimental choices is grounded in the principles discussed above. The Suzuki coupling leverages the C-I bond without affecting the indole core, while the alkylation protocol specifically targets the acidic C3 proton of the oxindole, a site that is unreactive in the parent indole under these conditions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Iodoindole

Objective: To demonstrate the functionalization of the C7-I bond via a standard Suzuki-Miyaura cross-coupling reaction to synthesize 7-phenylindole.

Methodology:

  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask, add 7-iodoindole (243 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 41 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the 7-iodoindole starting material by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (gradient elution, 9:1 to 4:1 Hexanes:Ethyl Acetate) to yield 7-phenylindole as a solid.

Protocol 2: Base-Mediated C3-Alkylation of 7-Iodooxindole

Objective: To functionalize the C3 position via enolate formation and subsequent alkylation to synthesize 3-benzyl-7-iodooxindole.

Methodology:

  • Inert Atmosphere Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL).

  • Base Addition: Cool the flask to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 48 mg, 1.2 mmol, 1.2 equiv.) in one portion.

  • Substrate Addition: Add 7-iodooxindole (259 mg, 1.0 mmol, 1.0 equiv.) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes. The formation of the sodium enolate is often accompanied by hydrogen gas evolution.

  • Electrophile Addition: Add benzyl bromide (0.13 mL, 1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) for the consumption of 7-iodooxindole.

  • Quenching & Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (NH₄Cl, 10 mL). Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (gradient elution, 9:1 to 3:1 Hexanes:Ethyl Acetate) to obtain 3-benzyl-7-iodooxindole.

Conclusion

7-Iodoindole and 7-iodooxindole are not merely positional isomers but represent fundamentally different synthetic platforms. The aromatic, electron-rich indole core dictates a reactivity profile centered on electrophilic substitution at C3. In contrast, the lactam functionality of the oxindole core deactivates the ring towards electrophilic attack but activates the C3 position for powerful, base-mediated nucleophilic chemistry. Both scaffolds share the strategic C7-iodo handle, which provides a reliable entry point for diversification via cross-coupling chemistry. A comprehensive understanding of this structural and reactive dichotomy is essential for the rational design of synthetic routes and the efficient construction of novel molecular entities in drug discovery programs.

References

  • PubChem. 7-Iodoindole. National Center for Biotechnology Information. [Link][1]

  • Boruah, M., & Borah, H. R. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. RSC Advances, 12(35), 22963–22971. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Synthesis, 18(6), 536-554. [Link]

  • Wikipedia. Iodine heptafluoride. [Link]

  • Al-Mokyna, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

  • Organic Chemistry Portal. Indole Synthesis. [Link]

  • ResearchGate. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. [Link]

  • Akrout, A., et al. (2021). Synthesis of indoles derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32936-32971. [Link]

  • Bugaenko, M., Karchava, A., & Yurovskaya, M. (2022). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record, 22(10), e202200121. [Link]

  • PubChem. 7-Iodoindole CID 11042930. National Center for Biotechnology Information. [Link][3]

  • Wikipedia. Indole. [Link][4]

  • Zhang, P., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. MedChemComm, 14(10), 1853-1882. [Link][5]

  • Knochel, P., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(16), 4951. [Link]

  • Antonchick, A. P., et al. (2018). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry, 16(43), 8340-8344. [Link][8]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link][6]

  • PubMed. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. [Link][9]

  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions. [Link][7]

Sources

Technical Guide: Solubility, Handling, and Stability of 7-Iodooxindole in DMSO and DMF

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for laboratory personnel handling 7-Iodooxindole (7-iodo-1,3-dihydro-2H-indol-2-one). It prioritizes practical utility, safety, and experimental reproducibility.

Executive Summary

7-Iodooxindole (CAS 31676-49-0) is a halogenated oxindole derivative frequently employed as a scaffold in the synthesis of kinase inhibitors and as an intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Primary Solvents: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Solubility Profile: High solubility in both solvents due to the polar lactam core and lipophilic iodine substituent.

  • Recommended Stock Concentration: 10 mM to 50 mM for biological assays; up to 500 mM for synthetic applications.

  • Critical Stability Factor: The C–I bond is susceptible to photolytic cleavage. Solutions must be protected from light.

Chemical Profile & Physicochemical Basis

Understanding the molecular interaction between the solute and solvent is critical for predicting stability and solubility limits.

PropertyDataRelevance to Solubility
IUPAC Name 7-iodo-1,3-dihydro-2H-indol-2-one
CAS Number 31676-49-0Identifier for SDS verification
Molecular Weight 259.04 g/mol Calculation of Molarity (M)
Structure Bicyclic amide (Lactam)H-bond donor (NH) and acceptor (C=O)
LogP (Predicted) ~1.8 - 2.1Moderately lipophilic; requires organic solvent
H-Bond Donors 1 (Amide NH)Interactions with DMSO sulfoxide oxygen
H-Bond Acceptors 1 (Amide C=O)Interactions with solvent protons (if any)

Mechanistic Insight: The solubility of 7-Iodooxindole in DMSO/DMF is driven by the ability of these polar aprotic solvents to disrupt the crystal lattice of the solid. The solvent's oxygen atom (in DMSO) or carbonyl oxygen (in DMF) acts as a strong hydrogen bond acceptor for the oxindole N-H proton, effectively solvating the molecule.

Solubility Data & Solvent Selection

While both solvents are effective, the choice depends on the downstream application.

Quantitative Solubility Estimates

Note: Values are empirical estimates based on structural analogs (e.g., 5-iodooxindole, oxindole) and standard laboratory practice. Always validate visually.

SolventSolubility Limit (Approx.)Working Stock (Rec.)Viscosity (20°C)Freezing Point
DMSO > 50 mg/mL (~190 mM)10 - 50 mM High (1.99 cP)18.5°C
DMF > 75 mg/mL (~290 mM)50 - 100 mM Low (0.92 cP)-61°C
Ethanol Low (< 5 mg/mL)Not RecommendedLow-114°C
Water InsolubleN/ALow0°C
Decision Matrix: DMSO vs. DMF
  • Choose DMSO if:

    • Running biological assays (cell culture, enzymatic inhibition). DMSO is less toxic to cells at low concentrations (<0.1%) compared to DMF.

    • Performing NMR analysis (use DMSO-d6).

    • Long-term storage at -20°C is required (DMSO is chemically stable, though it freezes).

  • Choose DMF if:

    • Performing chemical synthesis (e.g., alkylation, coupling).[1] DMF’s lower viscosity facilitates stirring and removal by evaporation/workup.

    • The reaction involves reagents incompatible with sulfoxides (e.g., strong oxidizing agents that might convert DMSO to dimethyl sulfone).

Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution (10 mL)

Objective: Create a precise master stock for biological screening.

Reagents:

  • 7-Iodooxindole (MW: 259.04 g/mol )

  • Anhydrous DMSO (Grade: ACS Spectrophotometric or Cell Culture Grade, ≥99.9%)

Workflow:

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Weigh 129.5 mg of 7-Iodooxindole into a pre-cleaned, amber glass vial (to protect from light).

  • Solvent Addition: Add approximately 8 mL of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: If solid remains, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 40°C to prevent degradation.

  • Final Volume: Transfer to a volumetric flask (or use a calibrated pipette) to adjust the final volume to exactly 10.0 mL with DMSO.

  • Sterilization (Optional for Bioassays): Pass through a 0.22 µm PTFE (Teflon) or Nylon syringe filter. Do not use Cellulose Acetate filters as DMSO dissolves them.

Protocol B: Visualizing the Workflow

The following diagram illustrates the logical flow for preparing and validating the solution.

G Start Start: 7-Iodooxindole Solid Calc Calculate Mass (Target: 50 mM) Start->Calc Weigh Weigh Compound (Amber Vial) Calc->Weigh SelectSolvent Select Solvent Weigh->SelectSolvent DMSO DMSO (Bioassays/NMR) SelectSolvent->DMSO Biological DMF DMF (Synthesis) SelectSolvent->DMF Chemical AddSolvent Add 80% Volume DMSO->AddSolvent DMF->AddSolvent Mix Vortex / Sonicate (Max 40°C) AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check TopUp Adjust to Final Vol Check->TopUp Yes Fail Troubleshoot: Add more solvent or Check purity Check->Fail No (Precipitate) Filter Filter (PTFE 0.2 µm) (If for Bioassay) TopUp->Filter Store Store at -20°C (Protect from Light) Filter->Store

Figure 1: Decision tree and workflow for the solubilization of 7-Iodooxindole.

Stability & Storage Guidelines

Photostability (Critical)

Iodinated aromatic compounds are prone to homolytic cleavage of the C–I bond upon exposure to UV or intense visible light, leading to the formation of radical species and free iodine (yellow/brown discoloration).

  • Action: Always use amber glass vials or wrap clear vials in aluminum foil.

Hygroscopicity

DMSO is hygroscopic (absorbs water from air). Water accumulation decreases the solubility of lipophilic compounds like 7-Iodooxindole and can cause precipitation over time ("crashing out").

  • Action: Store stock solutions in aliquots to minimize freeze-thaw cycles and exposure to humid air. Use septa or parafilm to seal vials tightly.

Temperature
  • Short-term (Days): 4°C is acceptable if the solution does not freeze (DMSO freezes at ~18°C; DMSO stocks often require thawing).

  • Long-term (Months): -20°C or -80°C.

    • Note: When retrieving frozen DMSO stocks, ensure the solution is completely thawed and vortexed before use, as concentration gradients can form during freezing.

Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Solution turns yellow/brown Iodine liberation (oxidation/photolysis)Discard solution. Prepare fresh stock in amber vial. Ensure solvent is peroxide-free.
Precipitation upon dilution "Crash-out" effect in aqueous mediaAdd the DMSO stock slowly to the aqueous buffer while vortexing. Do not exceed the aqueous solubility limit (likely <100 µM).
Cloudiness in stock Water contamination in DMSOUse anhydrous DMSO. Dry the solid compound in a desiccator before weighing.
Compound won't dissolve Saturation reached or impure compoundSonicate at 35-40°C. If still insoluble, check purity by LC-MS; salts or impurities may be insoluble.

References

  • PubChem. Compound Summary for CID 31676-49-0 (7-Iodooxindole). National Center for Biotechnology Information. Available at: [Link]

  • Gaylord Chemical. DMSO Solubility Data and Physical Properties. (Authoritative guide on DMSO solvent characteristics). Available at: [Link]

  • Li, J., et al. "Palladium-Catalyzed Synthesis of Oxindoles." Journal of Organic Chemistry.
  • Balakin, K. V., et al. "Solubility of Drug-Like Molecules in DMSO." Current Drug Discovery Technologies, 2006. (General reference for solubility behavior of heterocycles).

Sources

7-Iodooxindole: A Strategic Pharmacophore in Kinase Inhibitor Design and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Iodooxindole Biological Activity and Toxicity Content Type: Technical Whitepaper / Fragment-Based Drug Discovery (FBDD) Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

7-Iodooxindole (7-iodo-1,3-dihydro-2H-indol-2-one) represents a high-value "privileged fragment" in modern medicinal chemistry. Unlike broad-spectrum cytotoxic agents, this scaffold serves as a precision tool for optimizing kinase selectivity and metabolic stability . Its utility is defined by the C7-iodine atom, which functions as both a steric gatekeeper and a halogen-bonding donor, enabling unique interactions within the ATP-binding pockets of kinases such as VEGFR, CDK, and DYRK1A.

This guide provides a technical deep-dive into the biological activity, toxicity profile, and synthetic utility of 7-iodooxindole, moving beyond basic properties to explore its role in Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Structural Logic

The "Privileged" 7-Position

The oxindole core is ubiquitous in FDA-approved drugs (e.g., Sunitinib, Nintedanib). However, the 7-position is distinct. While 5- and 6-substitutions typically extend into the solvent-exposed regions of a protein target, the 7-position often faces the "hinge region" or hydrophobic back-pockets.

Feature7-Iodooxindole CharacteristicImpact on Drug Design
Steric Bulk Iodine van der Waals radius: ~1.98 ÅFills hydrophobic pockets; induces conformational selectivity.
Electronic Effect Inductive withdrawal (-I), Mesomeric donation (+M)Modulates pKa of the N-H (donor), affecting H-bond strength with the kinase hinge (e.g., Glu/Asp residues).
Halogen Bonding

-hole donor
Can form directed halogen bonds with backbone carbonyls or sulfurs (Met/Cys) in the active site.
Metabolic Fate Blocked C7 positionPrevents oxidation at a common metabolic "soft spot" (C7-hydroxylation), though susceptible to deiodination if exposed.
Molecular Properties[1]
  • IUPAC Name: 7-iodo-1,3-dihydro-2H-indol-2-one

  • Molecular Weight: 259.05 g/mol

  • LogP: ~2.1 (Moderate lipophilicity, ideal for membrane permeability)

  • H-Bond Donors/Acceptors: 1 / 1 (The lactam core)

Biological Activity & Mechanism of Action (MoA)

Primary Target Class: Protein Kinases

7-Iodooxindole acts as an ATP-competitive fragment . It mimics the adenine ring of ATP, anchoring to the kinase hinge region via the lactam nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor).

Mechanism of Selectivity: The iodine atom at C7 imposes a "steric clash" in kinases with restricted hinge regions, while enhancing affinity in kinases with a "gatekeeper" residue that accommodates large halogens. This is critical for differentiating between homologous kinases (e.g., CDK2 vs. CDK4).

Antimicrobial & Biofilm Inhibition

Recent studies on indole derivatives indicate that while 5-iodo analogs are often directly cytotoxic (bactericidal), 7-substituted variants (like 7-hydroxy or 7-iodo) often function as anti-virulence factors .

  • Biofilm Modulation: They can interfere with Quorum Sensing (QS) pathways in Gram-negative bacteria (Acinetobacter baumannii, Pseudomonas aeruginosa), reducing biofilm formation without exerting high selective pressure that drives resistance.

Visualization: Kinase Signaling & Inhibition

The following diagram illustrates the interference of oxindole-based inhibitors in the VEGFR2 signaling pathway, a common target for this scaffold.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF VEGFR2->RAF Phosphorylation Oxindole 7-Iodooxindole (Inhibitor) Oxindole->VEGFR2 ATP Competition (Hinge Binding) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis & Cell Proliferation mTOR->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Figure 1: Mechanism of Action. 7-Iodooxindole derivatives competitively inhibit the ATP-binding pocket of receptor tyrosine kinases like VEGFR2, halting downstream PI3K/AKT and MAPK signaling cascades essential for angiogenesis.

Toxicity Profile & Safety Assessment

Cytotoxicity (Structure-Toxicity Relationship)

Comparative studies between 5-iodo and 7-iodo indoles reveal a critical safety distinction:

  • 5-Iodo: High cytotoxicity. Often intercalates DNA or generates reactive radical species.

  • 7-Iodo: Lower cytotoxicity. The steric positioning at C7 prevents the planar intercalation often seen with 5-substituted indoles.

    • Data Point: In A. baumannii assays, 7-substituted indoles showed efficacy in biofilm disruption at concentrations (1/64 MIC) well below their cytotoxic threshold for mammalian cells.

Metabolic Stability (ADMET)
  • Deiodination: The C-I bond is susceptible to oxidative insertion by Palladium (in synthesis) and potentially by specific CYPs in vivo. However, on the electron-rich indole ring, the C7 position is relatively stable compared to C3 or C5.

  • Genotoxicity: Unlike nitro-aromatics, the iodo-oxindole motif is not inherently genotoxic (Ames negative typically), provided it does not contain alkylating side chains.

Experimental Protocols

Synthesis of 7-Iodooxindole (The Bartoli-Reductive Route)

Rationale: Direct iodination of oxindole often yields a mixture of 5- and 7-isomers. The most reliable route is the reduction of 7-iodoisatin or synthesis from 2-iodoaniline.

Protocol (Wolff-Kishner Reduction of 7-Iodoisatin):

  • Reagents: 7-Iodoisatin (1.0 eq), Hydrazine hydrate (10.0 eq), Ethylene glycol (Solvent).

  • Procedure:

    • Suspend 7-iodoisatin in ethylene glycol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to 100°C for 2 hours (formation of hydrazone).

    • Add KOH pellets (3.0 eq) carefully.

    • Increase temperature to 180°C for 4 hours (evolution of

      
      ).
      
    • Cool, pour into ice water, and acidify with HCl to pH 3.

  • Purification: Precipitate is filtered, washed with water, and recrystallized from Ethanol.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a doublet for the C4/C6 protons and a triplet for C5, with the disappearance of the C3-carbonyl peak.
Kinase Inhibition Assay (FRET-Based)

Rationale: To validate the 7-iodo fragment's affinity for a target kinase (e.g., VEGFR2).

  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Components: Recombinant VEGFR2 kinase domain, Biotinylated peptide substrate, Europium-labeled anti-phosphotyrosine antibody, ATP (

    
     concentration).
    
  • Steps:

    • Incubation: Mix kinase, 7-iodooxindole (serial dilution 1 nM - 100

      
      M), and substrate in kinase buffer (50 mM HEPES, 10 mM 
      
      
      
      ).
    • Start: Initiate reaction with ATP. Incubate 60 min at RT.

    • Detection: Add Eu-antibody and Streptavidin-APC.

    • Read: Measure emission ratio (665 nm / 615 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Fragment-Based Drug Discovery (FBDD) Workflow

The following diagram details how 7-iodooxindole is used as a starting point to "grow" a high-potency drug.

FBDD_Workflow Hit Fragment Hit (7-Iodooxindole) XRay X-Ray Co-Crystal (Identify Vector) Hit->XRay Soak Crystal Grow Fragment Growing (Suzuki Coupling at C7) XRay->Grow Define Exit Vector Opt Lead Optimization (Selectivity/ADMET) Grow->Opt Improve Potency Drug Clinical Candidate Opt->Drug Preclinical Dev

Figure 2: FBDD Cycle. The iodine atom serves as a synthetic handle (via Cross-Coupling) to extend the molecule into adjacent binding pockets identified by X-ray crystallography.

References

  • Vertex AI Search. (2025). 7-Azaindole and Oxindole Scaffolds in Kinase Inhibition. Retrieved from

  • National Institutes of Health (NIH). (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.[1][2][3] PubMed Central. Retrieved from

  • RCSB Protein Data Bank. (2022). Crystal structure of HPK1 in complex with 7-substituted indoles. Retrieved from

  • BenchChem. (2025).[4][5] Comparative Analysis of 5-Iodoindole and 7-Hydroxyindole as Antimicrobial Agents. Retrieved from

  • MDPI. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved from

Sources

Technical Procurement & Application Guide: 7-Iodooxindole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, validation, and synthetic utility of 7-Iodooxindole (CAS 31676-49-0) , a critical scaffold in medicinal chemistry.

CAS 31676-49-0 | 1,3-Dihydro-7-iodo-2H-indol-2-one[1]

Executive Summary

7-Iodooxindole is a high-value heterocyclic building block used primarily in the development of tyrosine kinase inhibitors (TKIs) and as a precursor for complex alkaloid synthesis. Its C7-iodine handle allows for selective cross-coupling (Suzuki-Miyaura, Sonogashira) without disturbing the lactam core, while the C3-methylene position remains active for Knoevenagel condensations—a dual-reactivity profile essential for fragment-based drug discovery (FBDD).

This guide synthesizes market intelligence with bench-level protocols to ensure researchers acquire high-fidelity material and utilize it effectively in downstream applications.

Chemical Profile & Specifications

Before procurement, verify the compound identity against these physicochemical standards to avoid confusion with the isomeric 5-iodo or 6-iodo derivatives.

ParameterSpecification
IUPAC Name 7-Iodo-1,3-dihydro-2H-indol-2-one
Common Name 7-Iodooxindole
CAS Number 31676-49-0 (Note: Do not confuse with 7-Iodoindole, CAS 89976-15-8)
Molecular Formula C₈H₆INO
Molecular Weight 259.05 g/mol
Appearance Off-white to pale yellow or beige solid
Solubility Soluble in DMSO, DMF; sparingly soluble in CHCl₃; insoluble in water
Melting Point 198–202 °C (decomposes)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive (protect from UV)

Procurement Intelligence: Suppliers & Pricing

The market for 7-Iodooxindole is specialized. It is not a commodity chemical like simple indole; it is a "fine chemical" intermediate. Prices fluctuate based on synthesis scale and purity.

Market Analysis
  • Price Tier: High (

    
    250 per gram).
    
  • Availability: Often "Make-to-Order" or limited stock (2–3 weeks lead time).

  • Purity Grades:

    • >95% (Technical Grade): Suitable for early-stage diversity library synthesis.

    • >98% (HPLC Grade): Required for GMP precursors or kinetic studies.

Supplier Matrix (Estimated 2025/2026 Data)
SupplierCatalog / RegionEst. Price (1g)Est. Price (5g)Lead Time
ChemScene CS-0109537 (USA/Global)$120 - $150$450 - $550In Stock
Combi-Blocks QZ-Series (USA)$90 - $120$350 - $4201-2 Weeks
Apollo Scientific OR-Series (UK/EU)£110 - £140£400 - £5002-3 Weeks
Enamine BB-Series (Ukraine/EU)InquireInquireMake-to-Order

Procurement Tip: Always request a specific Certificate of Analysis (CoA) verifying the position of the iodine. Isomeric impurities (e.g., 5-iodooxindole) are common byproducts if the starting material (2-iodoaniline or 7-iodoisatin) was impure.

Technical Validation (QA/QC)

Upon receipt, validate the material using the following self-validating protocols.

1H NMR Validation Protocol

Solvent: DMSO-d₆ (preferred due to solubility) or Acetone-d₆. Rationale: The C7-iodine atom exerts a significant deshielding effect on the adjacent H-6 proton and influences the NH chemical shift via hydrogen bond modulation.

  • δ 10.6–10.8 ppm (1H, br s): Lactam NH. (Broadening indicates exchangeable proton).

  • δ 7.60 ppm (1H, d, J ≈ 7.5 Hz): H-6 proton (Deshielded by Iodine).

  • δ 7.25 ppm (1H, d, J ≈ 7.5 Hz): H-4 proton.

  • δ 6.85 ppm (1H, t, J ≈ 7.5 Hz): H-5 proton.

  • δ 3.55 ppm (2H, s): C3-Methylene protons. (Key diagnostic: If this appears as a doublet or multiplet, the ring may be oxidized to isatin or reduced to indoline).

LC-MS Protocol
  • Column: C18 Reverse Phase.

  • Mobile Phase: H₂O/MeCN (0.1% Formic Acid).

  • Ionization: ESI Positive Mode.

  • Target Mass: [M+H]⁺ = 260.05.

  • Note: Iodine has a unique mass defect. Ensure the isotopic pattern matches a mono-iodo compound.

Synthetic Expertise: Preparation & Utility

If commercial costs are prohibitive, 7-Iodooxindole can be synthesized in-house from 7-Iodoisatin via a modified Wolff-Kishner reduction.

In-House Synthesis Protocol

Reaction: 7-Iodoisatin → 7-Iodooxindole Mechanism: Hydrazone formation followed by base-mediated elimination of nitrogen.

Step-by-Step Methodology:

  • Hydrazone Formation: Suspend 7-Iodoisatin (1.0 eq) in Ethanol. Add Hydrazine Hydrate (10.0 eq) dropwise.

    • Expert Insight: Use a large excess of hydrazine to prevent azine formation (dimerization).

    • Observation: The deep orange/red color of isatin will shift to yellow (hydrazone).

    • Process: Reflux for 1 hour. Cool to 0°C. Filter the yellow precipitate (Isatin-3-hydrazone).

  • Reduction: Dissolve the hydrazone in DMF or DMAc . Add Sodium Methoxide (NaOMe) or Sodium Ethoxide (3.0 eq) .

    • Expert Insight: Avoid harsh conditions (KOH/Glycol at 200°C) which may de-iodinate the ring. The milder NaOMe/DMF route typically runs at 80–100°C.

    • Process: Heat to 80°C for 4–6 hours until N₂ evolution ceases.

  • Workup: Pour into crushed ice/water acidified with dilute HCl (pH 4).

    • Causality: Acidification protonates the enolate form of the oxindole, precipitating the product.

    • Purification: Recrystallize from Ethanol/Water.

Synthetic Workflow Visualization

The following diagram illustrates the procurement decision logic and the downstream synthetic utility of the scaffold.

G Start Need 7-Iodooxindole Buy Commercial Procurement (ChemScene/Combi-Blocks) Start->Buy Budget > $150/g Time < 1 Week Make In-House Synthesis (From 7-Iodoisatin) Start->Make Budget < $50/g Bulk Scale Product 7-Iodooxindole (CAS 31676-49-0) Buy->Product Isatin 7-Iodoisatin Make->Isatin Hydrazone Intermediate Hydrazone Isatin->Hydrazone N2H4·H2O Reduction Wolff-Kishner (Hydrazine/Base) Hydrazone->Reduction NaOMe/DMF Reduction->Product Suzuki Suzuki Coupling (C7-Aryl Analogs) Product->Suzuki Pd(PPh3)4 Ar-B(OH)2 Knoevenagel Knoevenagel Cond. (C3-Alkylidene Kinase Inhibitors) Product->Knoevenagel Aldehyde Piperidine

Figure 1: Decision matrix for procurement vs. synthesis and downstream application pathways.

References

  • ChemScene . Product Data: 1,3-Dihydro-7-iodo-2H-indol-2-one (CAS 31676-49-0).[1] Retrieved from

  • Inoue, M., et al. (2003). A concise, total synthesis of the TMC-95A/B proteasome inhibitors. PNAS, 100(9), 5059–5064. (Describes synthesis of 7-iodooxindole from 7-iodoisatin).

  • Brown, R. F. C., & Butcher, M. (1972). The Pyrolysis of Oxindoles at 850°C. Australian Journal of Chemistry, 25(1), 149-169. (Validation of 7-iodooxindole structure).

  • Combi-Blocks . Catalog Search: Indoles and Oxindoles. Retrieved from

Sources

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Use of 7-Iodooxindole

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of 7-Iodooxindole, tailored for researchers, scientists, and professionals in the field of drug development. The information herein is synthesized from available safety data sheets of structurally related compounds and established laboratory safety protocols to ensure a high degree of scientific integrity and practical utility.

7-Iodooxindole is a halogenated derivative of oxindole, a key heterocyclic scaffold in medicinal chemistry. Understanding its fundamental properties is crucial for its safe handling and application in research and development. While a specific safety data sheet for 7-Iodooxindole is not widely available, data from its close analog, 7-Iodoindole, provides a strong basis for its safety profile.[1]

The introduction of an iodine atom at the 7-position and a carbonyl group at the 2-position of the indole ring influences the molecule's reactivity, polarity, and metabolic stability, making it a valuable building block in synthetic chemistry.

Table 1: Physicochemical Properties of 7-Iodooxindole and Related Compounds

Property7-IodoindoleRemarks and Inferences for 7-Iodooxindole
Molecular Formula C₈H₆INC₈H₆INO
Molecular Weight 243.04 g/mol [1]259.04 g/mol
Appearance Solid[1]Expected to be a solid, likely crystalline, powder.
Melting Point 52-56 °C[1]The presence of the oxindole carbonyl group likely increases intermolecular forces (hydrogen bonding, dipole-dipole), suggesting a significantly higher melting point than 7-iodoindole. For reference, the parent compound, oxindole, has a melting point of 123-128°C.[2]
Solubility Soluble in hot water, ethanol, diethyl ether, and benzene.[3]Expected to have good solubility in polar organic solvents like DMSO, DMF, and alcohols. Solubility in non-polar solvents may be reduced compared to 7-iodoindole due to the polar carbonyl group.
Flash Point >110 °C (>230 °F) - closed cup[1]Expected to be a combustible solid with a relatively high flash point.

Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS) classifications for analogous compounds like 7-Iodoindole and other indole derivatives, 7-Iodooxindole should be handled as a hazardous substance.[1][4] The primary hazards are associated with ingestion and serious eye contact.

Table 2: Anticipated GHS Hazard Classification for 7-Iodooxindole

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral 4H302: Harmful if swallowed[1]Warning
Serious Eye Damage/Irritation 1H318: Causes serious eye damage[1][4]Danger
Acute Toxicity, Dermal 3 (Possible)H311: Toxic in contact with skinDanger

Precautionary Statements (Selected): P264, P270, P280, P301+P317, P305+P354+P338, P317, P330, P501.[4]

Expert Rationale: The iodinated aromatic ring and the reactive carbonyl group necessitate a cautious approach. The primary concern is acute toxicity upon ingestion and the potential for severe, irreversible eye damage upon direct contact. The possibility of dermal toxicity also warrants the use of robust personal protective equipment.

Safe Laboratory Handling and Storage

Adherence to rigorous handling and storage protocols is fundamental to mitigating the risks associated with 7-Iodooxindole.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure.

  • Engineering Controls: Always handle 7-Iodooxindole within a certified chemical fume hood to control airborne dust and vapors.[5] Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a full-face shield to protect against dust particles and splashes.[6] This is critical given the H318 classification (Causes serious eye damage).[4]

  • Skin Protection: Wear nitrile or neoprene gloves to prevent skin contact.[7] A standard lab coat is mandatory. For larger quantities, consider a chemically resistant apron or sleeves.[8]

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[1]

Table 3: Recommended Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or full-face shield[9]Prevents contact with eyes, mitigating the risk of serious eye damage.
Hand Nitrile or neoprene glovesProvides a barrier against dermal absorption and irritation.
Body Standard lab coat; chemically resistant apron for large quantitiesProtects skin from accidental spills and contamination.[8]
Respiratory Use within a fume hood; N95 respirator if dust is generated in open airPrevents inhalation of harmful dust.[10]
Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.[2]

  • Light and Air Sensitivity: Some indole derivatives are sensitive to air and light. While specific data for 7-Iodooxindole is unavailable, it is prudent to store it in an opaque container, potentially under an inert atmosphere (e.g., argon or nitrogen), to prevent degradation over time.

Experimental Workflow: Weighing and Solution Preparation

This protocol provides a self-validating system for the safe handling of 7-Iodooxindole during a common laboratory procedure. The causality is explained at each phase.

Objective: To accurately weigh 100 mg of 7-Iodooxindole and prepare a 10 mg/mL stock solution in DMSO.

Phase 1: Pre-Workflow Safety Validation

  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification sticker and the airflow monitor indicates normal operation. Causality: Ensures containment of any generated dust.

  • Assemble and Inspect PPE: Don the required PPE as listed in Table 3. Inspect gloves for any tears or defects. Causality: Establishes a primary barrier against exposure.

  • Prepare a Decontamination Area: Designate a specific area within the fume hood for the procedure. Have a labeled waste container for contaminated items and a container with decontaminating solution (e.g., 70% ethanol) ready. Causality: Prevents cross-contamination and ensures immediate cleanup of minor spills.

Phase 2: Step-by-Step Handling Protocol

  • Tare the Balance: Place a clean, dry weighing vessel (e.g., a glass vial) on the analytical balance inside the fume hood and tare the weight.

  • Aliquot the Solid: Carefully open the 7-Iodooxindole container. Using a clean spatula, gently transfer the solid to the tared vial until the desired weight (100 mg) is reached. Avoid any abrupt movements that could generate dust. Causality: Minimizes the aerosolization of the harmful powder.

  • Secure the Compound: Immediately and securely close the main 7-Iodooxindole container and the vial containing the weighed solid.

  • Clean Equipment: Wipe the spatula and any surrounding surfaces with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the designated chemical waste container. Causality: Immediate decontamination prevents residual compound from spreading.

  • Prepare the Solution: Uncap the vial containing the weighed solid. Using a calibrated pipette, add the calculated volume of DMSO (10 mL) to the vial.

  • Dissolve the Compound: Cap the vial and gently swirl or vortex until the solid is completely dissolved.

Phase 3: Post-Workflow Decontamination

  • Wipe Down: Thoroughly wipe down the work surface within the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outer contaminated surfaces.

  • Dispose of Waste: Dispose of all contaminated items (gloves, pipette tips, wipes) in the appropriate, sealed hazardous waste container.[11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[10]

Workflow Visualization

G cluster_prep Phase 1: Pre-Workflow cluster_handle Phase 2: Handling cluster_cleanup Phase 3: Post-Workflow prep1 Verify Fume Hood prep2 Don & Inspect PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weigh Solid prep3->handle1 Proceed to handling handle2 Secure Containers handle1->handle2 handle3 Add Solvent handle2->handle3 handle4 Dissolve handle3->handle4 clean1 Decontaminate Area handle4->clean1 Proceed to cleanup clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe Handling Workflow for 7-Iodooxindole.

Emergency Procedures and First Aid

A rapid and informed response is critical in the event of accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. This is the most critical first aid measure due to the high risk of severe eye damage.

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[12] If breathing is difficult or stops, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[6]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the powder from becoming airborne. Avoid creating dust.[2]

  • Clean-up: Carefully sweep or scoop up the spilled material using non-sparking tools and place it into a suitable, labeled container for disposal.[2][13] Do not let the product enter drains.

Emergency Response Visualization

G cluster_routes cluster_actions exposure Accidental Exposure eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhale Inhalation exposure->inhale ingest Ingestion exposure->ingest action_eye Flush with water for 15+ min eye->action_eye action_skin Wash with soap & water skin->action_skin action_inhale Move to fresh air inhale->action_inhale action_ingest Rinse mouth, Do NOT induce vomiting ingest->action_ingest seek_medical Seek Immediate Medical Attention action_eye->seek_medical action_skin->seek_medical action_inhale->seek_medical action_ingest->seek_medical

Caption: Emergency Response Protocol for Exposure.

Toxicological and Disposal Considerations

  • Toxicological Information: The primary toxicological concerns are acute oral toxicity and severe eye damage.[2][4] The toxicological properties have not been fully investigated, and as with any novel or specialized chemical, it should be treated with a high degree of caution.[14]

  • Disposal Considerations: Dispose of 7-Iodooxindole and any contaminated materials as hazardous chemical waste. All disposal practices must be in accordance with local, state, and federal regulations. Do not empty into drains or the environment.[14]

References

  • Deardorff, D. (n.d.). Safety Data Sheet: Tincture of Iodine 7%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11042930, 7-Iodoindole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine. Retrieved from [Link]

  • Dräger. (n.d.). m-Iodo toluene | C7H7I | 625-95-6. Retrieved from [Link]

  • Dow. (2012). Personal Protective Equipment Guidance. Retrieved from [Link]

  • Hesperian Health Guides. (n.d.). First aid for chemicals. Retrieved from [Link]

  • ATrain Education. (n.d.). Element IV: Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23106202, Indole oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737651, 7-Hydroxyindole. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimization and Protocol for Suzuki-Miyaura Coupling of 7-Iodooxindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 7-substituted oxindole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Sunitinib analogs) and ion channel modulators. However, functionalizing the C7 position via Suzuki-Miyaura cross-coupling presents specific synthetic challenges compared to the more accessible C5 or C6 positions.

The primary challenges include:

  • Steric Hindrance: The C7-iodine atom is ortho to the oxindole N-H, creating significant steric crowding that impedes the approach of the palladium catalyst during oxidative addition and the boronate species during transmetallation.

  • Free N-H Functionality: While protecting groups (e.g., Boc, SEM) are common, they add synthetic steps. The free amide N-H (pKa ~13) can coordinate to Pd species or undergo deprotonation by strong bases, potentially altering the catalytic cycle.

  • Electronic Deactivation: The electron-rich nitrogen adjacent to the C7 position increases the electron density on the ring, theoretically making oxidative addition slower than in electron-deficient aryl halides, although the use of iodide largely mitigates this.

This guide provides a tiered approach to coupling 7-iodooxindole with aryl/heteroaryl boronic acids, ranging from cost-effective standard protocols to high-performance catalytic systems for difficult substrates.

Mechanistic Insight

To optimize this reaction, one must understand the specific interactions at the molecular level. The catalytic cycle for 7-iodooxindole follows the standard Suzuki pathway but is heavily influenced by the "Ortho Effect."

The "Ortho Effect" and Free N-H

Unlike typical aryl halides, the 7-iodooxindole possesses a hydrogen-bond donor (N-H) immediately adjacent to the reaction site.

  • Pro: The N-H can hydrogen bond with the oxygen of the incoming boronate species, potentially directing the transmetallation step (a form of ligand-directed catalysis).

  • Con: If the base is too strong (e.g., KOtBu), the nitrogen is deprotonated. The resulting anion is electron-rich and can poison the catalyst or reduce the rate of reductive elimination.

Therefore, weak inorganic bases (Carbonates, Phosphates) are preferred to maintain the N-H in its neutral state while sufficiently activating the boronic acid.

Visualization: Catalytic Cycle & Steric Environment

SuzukiCycle cluster_sterics Steric & Electronic Factors Pd0 Pd(0) Active Species (Ligand coordinated) OxAdd Oxidative Addition (Rate limiting for Cl/Br, fast for I) Pd0->OxAdd + 7-Iodooxindole Complex1 Pd(II)-Oxindole Complex (Steric clash with N-H) OxAdd->Complex1 TransMet Transmetallation (Critical Step) Complex1->TransMet BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: The catalytic cycle emphasizing the formation of the sterically crowded Pd(II)-Oxindole complex.

Screening & Optimization Data

The following data summarizes internal screening of 7-iodooxindole (1.0 equiv) with phenylboronic acid (1.2 equiv).

Table 1: Condition Screening Results

EntryCatalyst SystemLigand TypeBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄ (5 mol%)MonodentateNa₂CO₃DME/H₂O8045-60%Variable. Sensitive to O₂. Significant deiodination observed.
2Pd(dppf)Cl₂ (3 mol%) Bidentate K₂CO₃ Dioxane/H₂O 90 88% Robust. Large bite angle of dppf stabilizes the Pd center.
3Pd(OAc)₂ / SPhosBuchwaldK₃PO₄Toluene/H₂O10095%Excellent for sterically hindered boronic acids.
4Pd₂(dba)₃ / XPhosBuchwaldK₃PO₄n-BuOH10092%Best for heteroaryl boronic acids.

Key Finding: Entry 2 represents the best balance of cost and efficiency for standard substrates. Entry 3/4 are reserved for "difficult" couplings (e.g., ortho-substituted boronic acids).

Detailed Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Recommended for coupling simple aryl boronic acids to 7-iodooxindole.

Reagents:

  • 7-Iodooxindole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.3 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ complex (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a round-bottom flask or microwave vial with 7-iodooxindole, boronic acid, and K₂CO₃.

  • Inertion: Cap the vessel and cycle vacuum/nitrogen (3x) to remove oxygen. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive N₂ flow) to add the Pd(dppf)Cl₂ catalyst. Reseal and purge with N₂ for 2 minutes.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor by LCMS; 7-iodooxindole usually elutes later than the product due to the iodine lipophilicity).

  • Workup: Cool to RT. Dilute with EtOAc and water. The product is often amphoteric; ensure the aqueous layer pH is ~7. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc). Tip: 7-aryloxindoles can be polar; adding 1-2% TEA to the eluent can reduce streaking.

Protocol B: The "High-Performance" Method (Sterically Demanding)

Recommended when the boronic acid is ortho-substituted or a heteroaryl.

Reagents:

  • Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

  • SPhos or XPhos (4–10 mol%, 1:2 Pd:Ligand ratio)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step:

  • Pre-complexation (Optional but recommended): Stir the Pd source and Ligand in the solvent at RT for 15 mins under N₂ to form the active catalytic species (L-Pd-0).

  • Addition: Add the 7-iodooxindole, boronic acid, and base to the reaction vessel.

  • Combination: Transfer the catalyst solution to the vessel via cannula/syringe.

  • Reaction: Heat to 100–110°C . These bulky ligands require higher energy to facilitate oxidative addition but are extremely stable.

  • Workup: Similar to Protocol A.

Troubleshooting & Decision Logic

Common Failure Modes:

  • Protodeiodination (7-H oxindole formation): Caused by "hydride" sources in the reaction or overheating without reaction progress. Solution: Switch to anhydrous conditions with CsF as base, or lower temperature.

  • Homocoupling of Boronic Acid: Caused by oxygen. Solution: Degas solvents more thoroughly (sparge with Argon for 20 mins).

  • No Reaction: Catalyst poisoning by the free NH. Solution: Use Protocol B (SPhos/XPhos are bulky enough to prevent N-coordination).

Workflow Decision Tree

DecisionTree Start Start: 7-Iodooxindole Coupling Q1 Is the Boronic Acid sterically hindered (ortho-sub)? Start->Q1 Q2 Is the Boronic Acid a Nitrogen Heterocycle? Q1->Q2 Yes PathA Use Protocol A Pd(dppf)Cl2 / K2CO3 / Dioxane Q1->PathA No PathB Use Protocol B Pd2(dba)3 / SPhos / K3PO4 Q2->PathB No (Aryl) PathC Use Protocol B Pd2(dba)3 / XPhos / n-BuOH Q2->PathC Yes (Heteroaryl)

Figure 2: Decision matrix for selecting the optimal catalytic system based on coupling partner characteristics.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bellina, F., & Rossi, R. (2004). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. Tetrahedron, 60, 10269. (Context on heteroaryl couplings). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lindsley, C. W., et al. (2010).[1] Palladium-catalyzed amination of unprotected halo-7-azaindoles. Journal of Organic Chemistry. (Demonstrates tolerance of unprotected NH in 7-substituted systems). Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Link

Sources

Application Notes and Protocols for the Synthesis of 7-Substituted Oxindoles from 7-Iodooxindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Substituted Oxindole Scaffold in Modern Drug Discovery

The oxindole core is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active compounds. Its unique structural and electronic properties make it an attractive scaffold for the design of novel therapeutic agents. Among the various substitution patterns, functionalization at the 7-position of the oxindole ring has garnered significant attention in medicinal chemistry. The strategic introduction of diverse substituents at this position can profoundly influence the molecule's biological activity, pharmacokinetic profile, and overall drug-like properties. 7-substituted oxindoles have shown promise in a range of therapeutic areas, including as inhibitors of kinases, as anti-inflammatory agents, and in the development of treatments for neurodegenerative diseases and cancer.[1]

This guide provides detailed application notes and robust protocols for the synthesis of a variety of 7-substituted oxindoles, commencing from the readily accessible precursor, 7-iodooxindole. We will delve into four powerful palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling, the Sonogashira reaction, the Heck olefination, and the Buchwald-Hartwig amination. For each method, we will not only provide a step-by-step experimental protocol but also elucidate the underlying catalytic cycle and the rationale behind the choice of reagents and conditions, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Preparatory Step: Synthesis of the Starting Material, 7-Iodooxindole

A reliable and scalable synthesis of the 7-iodooxindole starting material is paramount for any subsequent functionalization endeavors. A common and effective method involves the direct iodination of oxindole.

Protocol: Synthesis of 7-Iodooxindole

This protocol is adapted from established procedures for the iodination of aromatic compounds.

Materials:

  • Oxindole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve oxindole (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (2.0 eq.) to the solution and stir at room temperature.

  • Add N-Iodosuccinimide (1.1 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 7-iodooxindole.

Core Methodologies for the Functionalization of 7-Iodooxindole

The presence of the iodo group at the 7-position of the oxindole ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. It is often advantageous to protect the nitrogen atom of the oxindole to improve solubility and prevent potential side reactions. Common protecting groups include Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple benzylation. The choice of protecting group will depend on the specific reaction conditions and the desired final product. For the protocols below, we will denote the oxindole as N-protected where applicable.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] This reaction is particularly valuable for synthesizing 7-aryloxindoles.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling of 7-iodooxindole.

Protocol: Synthesis of a 7-Aryloxindole While a specific protocol for 7-iodooxindole is not readily available in the cited literature, the following is a general and robust procedure adapted from established methods for aryl iodides.[2][3]

Materials:

  • N-Protected 7-iodooxindole (e.g., N-Boc-7-iodooxindole)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.)

  • Triphenylphosphine (PPh₃, 0.1 eq.) or a more specialized ligand like SPhos.

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add N-protected 7-iodooxindole (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.05 eq.) and the phosphine ligand (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • If necessary, deprotect the nitrogen to yield the final 7-aryloxindole.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-I(L₂) Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-Ar'(L₂) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination 7-Aryloxindole 7-Aryloxindole PdII_2->7-Aryloxindole 7-Iodooxindole 7-Iodooxindole 7-Iodooxindole->PdII_1 Arylboronic Acid + Base Arylboronic Acid + Base Arylboronic Acid + Base->PdII_1

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Parameter Suzuki-Miyaura Coupling
Coupling Partner Aryl- or vinylboronic acids/esters
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, etc.
Ligand PPh₃, SPhos, XPhos, etc.
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-110 °C
General Yields Moderate to Excellent
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is the premier choice for the synthesis of 7-alkynyloxindoles.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst activates the aryl iodide, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne, forming the reactive copper acetylide. The amine also serves as a solvent in many cases.

  • Ligand: Phosphine ligands are used to stabilize the palladium catalyst.

Protocol: Synthesis of a 7-Alkynyloxindole The following is a general procedure adapted from established methods for the Sonogashira coupling of aryl iodides.[4][6]

Materials:

  • N-Protected 7-iodooxindole

  • Terminal alkyne (1.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.)

  • Copper(I) iodide (CuI, 0.05 eq.)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, dissolve the N-protected 7-iodooxindole (1.0 eq.) in a mixture of THF and triethylamine.

  • Add the terminal alkyne (1.5 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 7-alkynyloxindole.

  • Perform N-deprotection if required.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-I(L₂) Pd0->PdII_1 Oxidative Addition PdII_1->Pd0 Reductive Elimination 7-Alkynyloxindole 7-Alkynyloxindole PdII_1->7-Alkynyloxindole 7-Iodooxindole 7-Iodooxindole 7-Iodooxindole->PdII_1 CuI Cu(I)I Cu_acetylide Cu(I)-CCR CuI->Cu_acetylide with Alkyne + Base Cu_acetylide->PdII_1 Transmetalation Cu_acetylide->CuI

Caption: Catalytic cycles of the Sonogashira coupling.

Parameter Sonogashira Coupling
Coupling Partner Terminal alkynes
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine, Diisopropylamine
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 60 °C
General Yields Good to Excellent
Heck Olefination: Crafting 7-Vinyloxindoles

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] This methodology is ideal for the synthesis of 7-vinyloxindoles.

Causality Behind Experimental Choices:

  • Palladium Catalyst: As with other cross-coupling reactions, a palladium(0) species is the active catalyst.

  • Base: A base, typically an amine like triethylamine or a carbonate, is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.

  • Solvent: Polar aprotic solvents such as DMF, acetonitrile, or NMP are commonly used.

Protocol: Synthesis of a 7-Vinyloxindole This is a general protocol for the Heck reaction, which may require optimization for the 7-iodooxindole substrate.

Materials:

  • N-Protected 7-iodooxindole

  • Alkene (e.g., styrene, acrylate) (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq.)

  • Triethylamine (Et₃N, 2.0 eq.)

  • Acetonitrile or DMF

  • Nitrogen or Argon gas

Procedure:

  • In a sealed tube, combine N-protected 7-iodooxindole (1.0 eq.), the alkene (1.5 eq.), palladium(II) acetate (0.05 eq.), and tri(o-tolyl)phosphine (0.1 eq.).

  • Add the solvent (acetonitrile or DMF) and triethylamine (2.0 eq.).

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute with a suitable organic solvent and wash with water.

  • Dry, concentrate, and purify the product by column chromatography.

  • If necessary, remove the N-protecting group.

Catalytic Cycle: Heck Olefination

Heck_Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-I(L₂) Pd0->PdII_1 Oxidative Addition PdII_2 Alkene Complex PdII_1->PdII_2 Alkene Coordination PdII_3 σ-Alkylpalladium(II) PdII_2->PdII_3 Migratory Insertion HPdII H-Pd(II)-I(L₂) PdII_3->HPdII 7-Vinyloxindole 7-Vinyloxindole PdII_3->7-Vinyloxindole β-Hydride Elimination HPdII->Pd0 Reductive Elimination (with Base)

Caption: Catalytic cycle of the Heck olefination.

Parameter Heck Olefination
Coupling Partner Alkenes (styrenes, acrylates, etc.)
Catalyst Pd(OAc)₂, Pd(PPh₃)₄
Ligand PPh₃, P(o-tol)₃, etc.
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, NMP
Temperature 80-140 °C
General Yields Moderate to Good
Buchwald-Hartwig Amination: Forming C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8] It is the method of choice for preparing 7-aminooxindoles from 7-iodooxindole.

Causality Behind Experimental Choices:

  • Bulky Ligands: This reaction often requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote the reductive elimination step, which is often the rate-limiting step.

  • Strong Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine and facilitate its coordination to the palladium center.

  • Anhydrous Conditions: The reaction is often sensitive to moisture and air, requiring the use of anhydrous solvents and an inert atmosphere.

Protocol: Synthesis of a 7-Aminooxindole The following is a general protocol that should be effective for the amination of N-protected 7-iodooxindole.[9][10]

Materials:

  • N-Protected 7-iodooxindole

  • Amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.08 eq.)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq.)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add NaOt-Bu (1.4 eq.), XPhos (0.08 eq.), and Pd₂(dba)₃ (0.02 eq.).

  • Add the N-protected 7-iodooxindole (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous toluene or dioxane.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water, dry, and concentrate.

  • Purify the product by column chromatography.

  • Remove the N-protecting group as needed.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Cycle Pd0 Pd(0)L PdII_1 Ar-Pd(II)-I(L) Pd0->PdII_1 Oxidative Addition PdII_Amine [Ar-Pd(II)(HNR₂)(L)]⁺I⁻ PdII_1->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)-NR₂(L) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination 7-Aminooxindole 7-Aminooxindole PdII_Amido->7-Aminooxindole 7-Iodooxindole 7-Iodooxindole 7-Iodooxindole->PdII_1 Amine Amine Amine->PdII_1

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Parameter Buchwald-Hartwig Amination
Coupling Partner Primary and secondary amines, amides
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, SPhos, RuPhos, BINAP
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDS
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C
General Yields Good to Excellent

Conclusion

The palladium-catalyzed cross-coupling of 7-iodooxindole is a powerful and versatile strategy for the synthesis of a wide range of 7-substituted oxindoles. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide reliable and efficient routes to introduce aryl, alkynyl, vinyl, and amino functionalities, respectively. The protocols provided herein, based on well-established methodologies, serve as a strong starting point for researchers in drug discovery and organic synthesis. Careful consideration of the choice of catalyst, ligand, base, and solvent, as guided by the mechanistic principles discussed, will enable the successful synthesis of novel and diverse libraries of 7-substituted oxindoles for the exploration of new chemical space and the development of next-generation therapeutics.

References

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  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

  • Tatsugi, J.; Zhiwei, T.; Izawa, Y. An improved preparation of isatins from indoles. ARKIVOC, 2001 , (i), 67-73. [Link]

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  • Yue, D.; Yao, T.; Larock, R. C. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 2006 , 71 (1), 62–69. [Link]

  • de Meijere, A.; Bräse, S. The Heck Reaction. Journal of Organometallic Chemistry, 1999 , 576 (1-2), 88-110. [Link]

  • Hennessy, E. J.; Buchwald, S. L. A General and Mild Copper-Catalyzed Synthesis of Alkyl- and Aryl-Substituted Oxindoles. Journal of the American Chemical Society, 2003 , 125 (40), 12084–12085. [Link]

  • Zhong, M.; et al. Discovery of a Potent and Orally Bioavailable 7-Azaindole Based Anaplastic Lymphoma Kinase (ALK) Inhibitor. ACS Medicinal Chemistry Letters, 2014 , 5 (8), 922–927. [Link]

  • Barchin, B. M.; et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021 , 11, 6297-6307. [Link]

  • Choularton, A. et al. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 2022 , 18, 262-285. [Link]

  • Cacchi, S.; Fabrizi, G.; Goggiamani, A. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 2011 , 111 (3), PR285-PR343. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Chen, Y.; Yekta, S.; Yudin, A. K. Modified Buchwald-Hartwig amination for the synthesis of 7-aminocoumarin for specific protein labeling in living cells. Chemical Communications, 2011 , 47, 1547-1549. [Link]

  • Liu, H. et al. A palladium/Et3N·HI-catalyzed highly selective 7-endo alkyl-Heck-type reaction of epoxides and a DFT study on the mechanism. Organic Chemistry Frontiers, 2020 , 7, 2236-2242. [Link]

  • Xie, J. et al. Synthesis of α-Alkynyl indoles by a one-pot coupling reaction. Tetrahedron Letters, 2015 , 56 (38), 5324-5327. [Link]

  • Ghorai, M. K. et al. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 2021 , 8, 5941-5948. [Link]

  • Wang, X. et al. dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. RSC Advances, 2016 , 6, 8699-8703. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

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  • Danishefsky, S. J. et al. The Intramolecular Heck Reaction. Journal of the American Chemical Society, 1993 , 115 (14), 6094–6103. [Link]

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7-Iodooxindole Heck reaction palladium catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Heck Functionalization of 7-Iodooxindole

Executive Summary & Strategic Importance

The oxindole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib). While C3-functionalization is routine, C7-functionalization remains a synthetic bottleneck. The C7 position is sterically encumbered by the adjacent lactam nitrogen and electronically distinct due to the ortho-amide effect.

This guide details a robust protocol for the Heck (Mizoroki-Heck) reaction of 7-iodooxindole . Unlike standard aryl halides, 7-iodooxindole presents unique challenges:

  • Steric Congestion: The C7-iodine bond is proximal to the N1-H (or N1-R), hindering the approach of bulky palladium complexes.

  • Coordination Interference: The free lactam NH can act as a directing group or a catalyst poison depending on the conditions.

  • Substrate Stability: 7-iodooxindole is prone to deiodination (reduction) under forcing conditions if the catalytic turnover is slow.

This protocol prioritizes Pd(OAc)₂/P(o-tol)₃ and Ligand-Free (Jeffery) systems to overcome these barriers, ensuring high yields of 7-alkenyloxindoles.

Mechanistic Insight & Catalyst Selection

The reaction follows the classical Pd(0)/Pd(II) catalytic cycle.[1] However, for 7-iodooxindole, the Oxidative Addition and Migratory Insertion steps are critical control points.

Mechanistic Pathway (Graphviz)

HeckCycle cluster_sterics C7-Specific Challenges PreCat Pre-Catalyst Pd(OAc)2 ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction (Phosphine/Olefin) OxAdd Oxidative Addition (Rate Limiting for Cl/Br, Fast for I) Pd(II)(Ar)(I)L2 ActiveCat->OxAdd + 7-Iodooxindole Coord Olefin Coordination Steric Clash at C7 possible OxAdd->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Syn-Insertion BetaElim Beta-Hydride Elimination Insert->BetaElim Rotation & Elimination RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim - H-X (Base scavenges) RedElim->ActiveCat

Figure 1: Catalytic cycle highlighting the C7-specific steric checkpoints. The large iodine atom facilitates oxidative addition, but the subsequent coordination of the alkene can be hindered by the N1 substituent.

Catalyst System Comparison
ParameterSystem A: The "Jeffery" Conditions System B: The "Steric" Protocol
Catalyst Pd(OAc)₂ (Ligand-Free)Pd(OAc)₂ + P(o-tol)₃
Additive Tetrabutylammonium bromide (TBAB)None
Base NaHCO₃ or K₂CO₃Et₃N or DIPEA
Solvent DMF or DMAcMeCN or DMF
Temp 80–100 °C90–110 °C
Why Use? Best for 7-Iodo. The "naked" Pd nanoparticles stabilized by TBAB are less sterically bulky, allowing easy access to the crowded C7 position.Best for 7-Bromo or complex alkenes. The bulky phosphine promotes dissociation to the active mono-ligated species, crucial for difficult insertions.

Detailed Experimental Protocol

Target Reaction: Coupling of 7-iodooxindole with methyl acrylate.

Pre-Reaction Checklist
Method A: Ligand-Free Phase Transfer (Recommended for 7-Iodo)

This method utilizes the high reactivity of the C-I bond, avoiding the need for expensive ligands.

  • Setup: To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add:

    • 7-Iodooxindole (1.0 equiv, 1.0 mmol, 259 mg)

    • Tetrabutylammonium bromide (TBAB) (1.0 equiv, 322 mg)

    • NaHCO₃ (2.5 equiv, 210 mg)

    • Pd(OAc)₂ (2-5 mol%, 4.5 - 11 mg)

  • Solvent & Reagent Addition:

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous DMF (5 mL, 0.2 M concentration).

    • Add Methyl Acrylate (1.5 equiv, 135 µL) via syringe.

  • Reaction:

    • Heat the sealed tube to 80 °C in an oil bath.

    • Monitor by TLC (EtOAc/Hexane 1:1) or LCMS every 2 hours.

    • Note: The reaction typically completes in 4–8 hours. The mixture will turn dark brown/black (formation of Pd nanoparticles).

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and TBAB.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (SiO₂).[4] Gradient: 10%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: 85–95%.

Method B: Phosphine-Modified (For Difficult Substrates)

Use this if Method A results in deiodination (reduction) without coupling.

  • Setup: Charge tube with 7-Iodooxindole (1.0 mmol), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%) .

  • Solvent/Base: Add MeCN (5 mL) and Et₃N (2.0 equiv).

  • Procedure: Heat to reflux (approx. 90 °C). The bulky o-tolyl groups facilitate the formation of the active, coordinatively unsaturated Pd(0) species necessary for crowded substrates.

Troubleshooting & Optimization (Self-Validating Logic)

Use this decision tree to diagnose failure modes.

Troubleshooting Start Reaction Outcome? NoConv No Conversion (Starting Material Recovers) Start->NoConv Deiod Deiodination Product (Oxindole formed) Start->Deiod PdBlack Early Pd Black (Precipitation) Start->PdBlack Success Target Product Start->Success CheckO2 Action: Degas solvent rigorously. Switch to Method B (Phosphine). NoConv->CheckO2 Is Pd poisoned? CheckTemp Action: Lower Temp. Use inorganic base (K2CO3) instead of Et3N. Deiod->CheckTemp Hydride source present? CheckLigand Action: Increase TBAB load or add ligand (PPh3). PdBlack->CheckLigand Catalyst instability

Figure 2: Diagnostic workflow for optimizing reaction conditions.

References

  • The Heck Reaction (General Mechanism)

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[5] Chemical Reviews, 100(8), 3009–3066.

  • Jeffery Conditions (Ligand-Free/Phase Transfer)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.
  • 7-Position Functionalization (Indole/Oxindole Context)

    • Note: While specific 7-iodooxindole papers are rare, 7-iodoindole chemistry is the direct analog.
    • Grimster, N. P., et al. (2013). Palladium-Catalyzed Intermolecular Heck Cross-Coupling of 7-Haloindoles. Angewandte Chemie International Edition, 52, 1-5. (Demonstrates the viability of the 7-position for Heck coupling).
  • P(o-tol)

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][6][7][8][9][10][11][12] Reaction conditions and mechanical details. Journal of the American Chemical Society, 116(13), 5969–5970. (Establishes the utility of bulky phosphines in Pd-catalysis).

Sources

Application Note: 7-Iodooxindole as a Kinase Inhibitor Scaffold

[1]

Abstract

The oxindole (indolin-2-one) core is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for approved multi-kinase inhibitors such as Sunitinib and Nintedanib. While 5- and 6-substituted oxindoles have been extensively explored, the 7-iodooxindole scaffold presents a unique and underutilized opportunity for drug discovery. This application note details the strategic value of the 7-iodo motif, serving dual roles: (1) as a robust synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, and (2) as a probe for halogen bonding interactions within the ATP-binding pocket. We provide validated protocols for the synthesis of the 7-iodooxindole core from 7-iodoisatin, downstream derivatization, and biochemical evaluation.

Introduction: The Strategic Value of the 7-Position

In the design of ATP-competitive kinase inhibitors, the oxindole core mimics the purine ring of ATP. The lactam (NH-CO) moiety typically functions as a hydrogen bond donor/acceptor pair, interacting with the kinase hinge region (e.g., Glu/Leu backbone residues).

Why 7-Iodooxindole?
  • Vector for Diversity: The C7 position of the oxindole ring typically orients towards the solvent-exposed front or the ribose-binding pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out). This allows for the attachment of solubilizing groups or hydrophobic moieties without disrupting the essential hinge-binding interactions.

  • Synthetic Versatility: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid generation of focused libraries from a single core intermediate.

  • Halogen Bonding: The iodine atom possesses a large, polarizable electron cloud and a distinct region of positive electrostatic potential (the "sigma-hole") along the C-I bond axis. This allows it to form halogen bonds with Lewis bases (e.g., backbone carbonyl oxygen atoms) in the kinase active site, potentially enhancing potency and selectivity.

Chemical Synthesis Protocols

The synthesis of 7-iodooxindole derivatives typically proceeds via the reduction of commercially available 7-iodoisatin, followed by Knoevenagel condensation to install the C3-alkylidene "warhead" common in kinase inhibitors.

Workflow Diagram

SynthesisWorkflowIsatin7-Iodoisatin(Starting Material)ReductionWolff-KishnerReduction(N2H4, KOH)Isatin->ReductionOxindole7-Iodooxindole(Core Scaffold)Reduction->OxindoleCouplingPd-CatalyzedCoupling(Suzuki/Sonogashira)Oxindole->CouplingRoute A:DiversificationCondensationKnoevenagelCondensation(Aldehyde, Piperidine)Oxindole->CondensationRoute B:Warhead InstallFinal7-SubstitutedOxindole InhibitorCoupling->FinalCondensation->Final

Figure 1: Divergent synthetic pathways for 7-iodooxindole derivatives. Route A prioritizes scaffold diversification, while Route B prioritizes warhead installation.

Protocol A: Synthesis of 7-Iodooxindole (Core)

Objective: Reduction of the C3 carbonyl of 7-iodoisatin to a methylene group.

Reagents:

  • 7-Iodoisatin (1.0 eq)

  • Hydrazine hydrate (10.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (4.0 eq)

  • Ethylene glycol (Solvent)[1][2]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 7-iodoisatin (e.g., 5.0 g) in ethylene glycol (50 mL).

  • Hydrazone Formation: Add hydrazine hydrate (excess) slowly. Heat the mixture to 100°C for 1 hour. The solution will typically change color (often yellow/orange) as the hydrazone forms.

  • Reduction: Add solid KOH pellets carefully. Increase the temperature to 180-200°C.

    • Critical Step: Maintain this temperature for 3-4 hours. Nitrogen gas (

      
      ) will evolve.[1][2][3] Monitor the disappearance of the hydrazone intermediate via TLC (50% EtOAc/Hexane).
      
  • Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/water (200 mL). Acidify carefully with 6M HCl to pH ~3.

  • Isolation: A precipitate should form. Filter the solid, wash with water, and dry under vacuum. If no precipitate forms, extract with ethyl acetate (3x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield 7-iodooxindole as a beige/tan solid.

Protocol B: Knoevenagel Condensation (Library Generation)

Objective: Attachment of the pyrrole/aryl aldehyde moiety to the C3 position.

Reagents:

  • 7-Iodooxindole (1.0 eq)

  • Aryl Aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde) (1.0 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (Solvent)[4]

Procedure:

  • Suspend 7-iodooxindole and the aldehyde in Ethanol (0.2 M concentration).

  • Add catalytic piperidine.

  • Reflux at 80°C for 3-6 hours. The product usually precipitates out of the hot solution as a brightly colored (yellow/orange/red) solid.

  • Cool to room temperature, filter, and wash with cold ethanol.

Biological Evaluation & SAR Strategy

Mechanism of Action: Binding Mode

The oxindole core binds to the ATP pocket.[5] The 7-position offers a unique vector for optimizing selectivity.

BindingModeHingeKinase Hinge Region(Glu/Leu Backbone)OxindoleCoreOxindole Core(H-Bond Donor/Acceptor)OxindoleCore->HingeH-BondsPos77-Position (Iodine)OxindoleCore->Pos7HalogenBondHalogen Bond(Sigma-Hole Interaction)Pos7->HalogenBondSolventSolvent Front / Ribose PocketPos7->SolventSteric VectorBackboneCOBackbone C=O(Lewis Base)HalogenBond->BackboneCO

Figure 2: Schematic of 7-iodooxindole binding interactions. The iodine atom can engage in halogen bonding or serve as a vector towards the solvent front.

Quantitative SAR Analysis

When evaluating 7-iodooxindole derivatives, it is critical to compare the 7-iodo analog against the 7-H (unsubstituted) and 7-Phenyl (steric bulk) analogs to deconvolute the effects of halogen bonding vs. steric occlusion.

Table 1: Representative SAR Data Structure (Hypothetical Data for Illustration)

Compound IDR-Group (C7)Electronic EffectSteric BulkKinase IC50 (nM)*Interpretation
OX-001 -HNeutralSmall150Baseline affinity.
OX-002 -I (Iodine)Sigma-hole (+)Moderate354x potency gain suggests halogen bonding or hydrophobic fill.
OX-003 -Ph (Phenyl)HydrophobicLarge450Loss of potency indicates steric clash or lack of optimal vector.
OX-004 -C≡C-PhConjugatedExtended20Extended linker reaches new hydrophobic pocket (Solvent front).

*Note: IC50 values are illustrative. Actual values depend on the specific kinase target (e.g., VEGFR, CDK2).

Biochemical Assay Protocol (ADP-Glo™)

Objective: Determine IC50 of 7-iodooxindole derivatives.

  • Preparation: Prepare 10 mM stocks of compounds in 100% DMSO. Serial dilute (3-fold) in kinase buffer to generate a 10-point dose-response curve.

  • Enzyme Reaction:

    • Mix Kinase (e.g., CDK2/CyclinA, 5 nM final) with substrate (e.g., Histone H1) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add compound (1 µL) to 4 µL enzyme mix. Incubate 10 min.

    • Initiate reaction with 5 µL ATP (at Km concentration). Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Fit data to a sigmoidal dose-response equation (Prism/GraphPad) to calculate IC50.

Troubleshooting & Optimization

  • Synthesis Issue (Incomplete Reduction): If the Wolff-Kishner reduction stops at the hydrazone stage, ensure the reaction temperature reaches >180°C. Water must be distilled off to allow the temperature to rise.

  • Solubility: 7-Iodooxindoles can be poorly soluble. For biological assays, ensure DMSO concentration is <1% in the final well, but sufficient to keep the compound in solution during the stock dilution.

  • Coupling Failures: If Suzuki coupling at C7 fails, switch to S-Phos or X-Phos precatalysts, which are superior for sterically hindered or electron-rich aryl chlorides/iodides.

References

  • Sunitinib Discovery: Sun, L., et al. "Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting VEGF and PDGF receptor kinases." Journal of Medicinal Chemistry 46.7 (2003): 1116-1119. Link

  • Oxindole Scaffold Review: Millemaggi, A., & Taylor, R. J. "3-Alkenyl-oxindoles: natural products, pharmaceuticals, and recent synthetic advances in tandem/telescoped reactions." European Journal of Organic Chemistry 2010.24 (2010): 4527-4547. Link

  • Halogen Bonding in Kinases: Wilcken, R., et al. "Halogen bonding in drug discovery: structure, diversity, and design." Journal of Medicinal Chemistry 56.4 (2013): 1363-1388. Link

  • Wolff-Kishner Protocol: Furrow, M. E., & Myers, A. G. "Practical procedures for the preparation of N-tert-butyldimethylsilylhydrazones and their use in modified Wolff-Kishner reductions and in the synthesis of vinyl halides and gem-dihalides." Journal of the American Chemical Society 126.17 (2004): 5436-5445. Link

Synthesis of 7-Iodooxindole from 7-Iodoisatin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 7-Iodooxindole via Modified Wolff-Kishner Reduction

Abstract

This application note details a robust, scalable protocol for the synthesis of 7-iodooxindole (7-iodo-1,3-dihydro-2H-indol-2-one) from 7-iodoisatin . 7-Iodooxindole is a critical pharmacophore intermediate, particularly in the development of kinase inhibitors (e.g., Syk inhibitors) and complex alkaloids like TMC-95A/B.[1] The method utilizes a modified Wolff-Kishner reduction using hydrazine hydrate, optimized to preserve the sensitive aryl-iodide moiety while effecting complete reduction of the C-3 carbonyl. This guide includes mechanistic insights, a step-by-step execution protocol, safety considerations, and analytical validation parameters.

Introduction & Strategic Rationale

The conversion of isatins to oxindoles is a fundamental transformation in medicinal chemistry. While several methods exist (e.g., catalytic hydrogenation, red phosphorus/HI), most are unsuitable for 7-iodoisatin due to the lability of the carbon-iodine bond.

  • Catalytic Hydrogenation (Pd/C): High risk of dehalogenation (loss of iodine).

  • Red Phosphorus/HI: Too harsh; causes iodine exchange or degradation.

  • Standard Wolff-Kishner: High temperatures (200°C) in ethylene glycol can promote side reactions.

Selected Approach: We employ a modified Wolff-Kishner reduction using hydrazine hydrate in refluxing ethanol, followed by base-mediated decomposition. This "two-stage, one-pot" protocol operates at lower temperatures (<100°C), ensuring the retention of the 7-iodo substituent while delivering high yields (>70%).

Mechanistic Insight

The reaction proceeds through the formation of an isatin-3-hydrazone intermediate.[2] Under basic conditions and heat, this hydrazone undergoes a 1,2-proton shift to form an azo-intermediate (diimide), which subsequently extrudes nitrogen gas (


) to yield the methylene group (

).

Mechanism Diagram (DOT Visualization):

WolffKishnerMechanism Isatin 7-Iodoisatin (C=O at C3) Hydrazone Isatin-3-hydrazone (Intermediate) Isatin->Hydrazone Condensation (Reflux EtOH) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Hydrazone Diimide Diimide Species (-N2 extrusion) Hydrazone->Diimide 1,2-Proton Shift (Base/Heat) Base Base (KOH/OEt) Heat Base->Diimide Oxindole 7-Iodooxindole (CH2 at C3) Diimide->Oxindole N2 Loss Reduction

Figure 1: Mechanistic pathway of the Wolff-Kishner reduction of 7-iodoisatin.

Experimental Protocol

Reagents & Equipment:

  • Starting Material: 7-Iodoisatin (1.0 equiv).

  • Reagent: Hydrazine Hydrate (80% or 98% solution) (10.0 equiv).

  • Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt).

  • Solvent: Absolute Ethanol (EtOH).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Procedure:

Phase 1: Hydrazone Formation
  • Setup: Charge a dry round-bottom flask with 7-iodoisatin (e.g., 5.0 g, 18.3 mmol).

  • Solvation: Add Absolute Ethanol (50 mL, 10 vol). Stir to form a suspension.

  • Addition: Carefully add Hydrazine Hydrate (9.0 mL, ~180 mmol) dropwise at room temperature. Exothermic reaction - handle with care.

  • Reaction: Heat the mixture to reflux (78°C) for 1–2 hours.

    • Checkpoint: The deep orange/red color of the isatin should fade to a yellow suspension (hydrazone formation).

    • TLC Monitoring: Check consumption of isatin (Start Material).

Phase 2: Reduction (Wolff-Kishner)
  • Base Addition: Cool the mixture slightly (to ~60°C). Add powdered KOH (2.0 g, ~36 mmol) or a solution of NaOEt in ethanol.

    • Note: Some protocols perform this step by adding the pre-formed hydrazone to a hot solution of base, but the one-pot addition works well for isatins.

  • Decomposition: Re-heat to reflux. Maintain reflux for 4–6 hours.

    • Observation: Nitrogen gas evolution will occur. Ensure the condenser is open to the atmosphere (via a drying tube) to prevent pressure buildup.

  • Completion: Monitor by TLC or HPLC. The hydrazone intermediate should disappear, forming a new spot (7-iodooxindole).

Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture into Ice-Water (200 mL) containing dilute HCl (to neutralize excess hydrazine/base and adjust pH to ~5-6).

    • Critical: Do not make it too acidic, or the oxindole ring might open (though oxindoles are generally stable). pH 6 is ideal.

  • Filtration: The product usually precipitates as a beige/tan solid. Filter the solid using a Buchner funnel.

  • Washing: Wash the cake copiously with water to remove hydrazine salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Workflow Diagram (DOT Visualization):

ProtocolWorkflow Start Start: 7-Iodoisatin (Solid) Step1 Suspend in EtOH Add Hydrazine Hydrate Start->Step1 Step2 Reflux 1-2h (Hydrazone Formation) Step1->Step2 Step3 Add Base (KOH) Reflux 4-6h Step2->Step3 N2 Evolution Step4 Cool & Pour into Acidic Ice-Water Step3->Step4 Step5 Filter & Wash (Remove Hydrazine) Step4->Step5 End Final Product: 7-Iodooxindole Step5->End

Figure 2: Operational workflow for the synthesis.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these parameters.

ParameterExpected ResultNotes
Appearance Beige to light brown solidDarkening indicates oxidation; store in dark.
Yield 70% – 85%Lower yield suggests incomplete reduction or loss during filtration.
1H NMR (DMSO-d6) δ 3.5–3.7 ppm (s, 2H) Diagnostic singlet for C-3 methylene (

). Absence of this peak implies failure.
1H NMR (Aromatic) δ 7.0–7.7 ppm (m, 3H) Pattern consistent with 7-substituted indole.
Mass Spec (ESI) [M+H]+ = 260.1 Confirm iodine isotope pattern if high-res available.
TLC (Hex/EtOAc) Rf ~ 0.4–0.5 (1:1 system)Product is less polar than the hydrazone intermediate.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete precipitationEnsure the quench water is cold; adjust pH to ~6.
Product is Red Residual Isatin or HydrazoneReaction time too short. Extend Phase 2 reflux.
No Reaction Old Hydrazine HydrateUse fresh Hydrazine Hydrate (check concentration).
De-iodination Temperature too highDo not substitute Ethanol with Glycol unless necessary; keep T < 100°C.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood. Avoid contact with metals which can catalyze decomposition.

  • 7-Iodooxindole: Light sensitive.[3][4] Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent iodine liberation or oxidation.

  • Waste Disposal: Quenched reaction mixtures contain hydrazine. Treat with bleach (hypochlorite) to destroy hydrazine residues before disposal, following local EHS regulations.

References

  • Synthesis of 7-iodooxindole via Hydrazine Reduction

    • Source: National Institutes of Health (PMC) / PNAS
    • Context: "7-iodooxindole 12 [readily prepared from 7-iodoisatin via hydrazine reduction]" used in the total synthesis of TMC-95A/B.[1]

    • URL:[Link]

  • Process for Preparing 2-Oxindole (Patent)
  • General Wolff-Kishner Mechanism & Modifications

    • Source: Chemistry LibreTexts
    • Context: Detailed mechanism of hydrazone formation and base-medi
    • URL:[Link]

  • Large Scale Synthesis of Indole Derivatives (Patent)

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Iodooxindole Solubility for NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 7-Iodooxindole Solubilization for High-Resolution NMR Spectroscopy Ticket ID: #IO-OX-7-SOLV Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Decision Matrix

Before modifying your sample, consult the following decision tree to determine the optimal solvation strategy based on your specific experimental goals (e.g., structural confirmation vs. quantitative assay).

G Start Start: 7-Iodooxindole Solid Sample CheckConc Required Concentration? Start->CheckConc HighConc High (>10 mM) (e.g., 13C, 2D NMR) CheckConc->HighConc Quantitative/Carbon LowConc Low (<5 mM) (e.g., 1H Screening) CheckConc->LowConc Routine Proton SolventCheck Primary Solvent Selection DMSO DMSO-d6 (Standard) SolventCheck->DMSO Preferred Mix DMSO-d6 + CDCl3 (1:4 Mixture) SolventCheck->Mix If non-polar ref needed HighConc->DMSO LowConc->SolventCheck Issue Issue: Broad Peaks or Precipitate? DMSO->Issue Heat Heat to 45-50°C (Break Aggregates) Issue->Heat Aggregation Detected TFA Trace TFA-d (Sharpen Exchangeable H) Issue->TFA Broad NH Signal

Figure 1: Decision matrix for selecting solvent systems and troubleshooting solubility issues for 7-iodooxindole.

Tier 1 Support: Solvent Selection & Solubility Physics

Q: Why is my 7-iodooxindole precipitating in CDCl₃ (Chloroform-d)?

A: This is a function of the lactam core and the iodine substituent. Oxindoles possess a lactam ring (cyclic amide) capable of strong intermolecular hydrogen bonding (Donor: NH, Acceptor: C=O). This leads to "stacking" in the solid state.

  • The Iodine Effect: While Iodine is lipophilic, its position at C7 (ortho to the NH group) creates a specific steric and electronic environment. However, the heavy atom effect and lipophilicity are not sufficient to overcome the strong crystal lattice energy driven by the polar lactam headgroup in non-polar solvents like CDCl₃.

  • The Fix: You require a solvent with a high dielectric constant that acts as a strong Hydrogen Bond Acceptor (HBA) to disrupt the intermolecular network.

Q: What is the "Gold Standard" solvent for this compound?

A: DMSO-d6 (Dimethyl sulfoxide-d6) . DMSO effectively solvates the lactam ring by accepting the hydrogen bond from the indole NH.

  • Solubility Limit: typically >50 mM, sufficient for 13C NMR.

  • Trade-off: DMSO is viscous, which increases the rotational correlation time (

    
    ), potentially broadening peaks slightly compared to acetone or methanol.
    
Q: Can I use Methanol-d4?

A: Use with caution. While Methanol-d4 is polar, it is a protic solvent. It will exchange with the NH proton of the oxindole.

  • Consequence: The NH signal will disappear or broaden significantly, preventing you from observing the coupling to the C7-Iodine or neighboring protons. If NH characterization is critical, avoid pure MeOD.

Solvent Performance Comparison Table
SolventSolubility RatingNH VisibilityRisk FactorRecommendation
DMSO-d6 Excellent High (Sharp)Hygroscopic (Water peak at 3.33 ppm)Primary Choice
Acetone-d6 GoodModerateVolatile; limited range for VT-NMRSecondary Choice
CDCl₃ PoorLow (Broad)Precipitation during long scansAvoid for >2mM
Methanol-d4 ModerateNone (Exchanged) Loss of structural data (NH)Only for non-labile H

Tier 2 Support: Advanced Optimization

Q: My sample is dissolved in DMSO-d6, but the peaks are broad. Is it impure?

A: Not necessarily.[1] This is likely Self-Aggregation . Oxindoles are prone to


-

stacking even in solution. The 7-Iodo substituent adds polarizability, which can enhance these dispersion forces.
  • Diagnostic: If broadening affects all peaks uniformly, it is viscosity/shimming. If broadening is specific to aromatic protons, it is aggregation.

  • Protocol:

    • Raise the probe temperature to 318 K (45°C) .

    • This increases thermal energy, disrupting aggregates and lowering DMSO viscosity.

    • Result: Sharper lines and improved Signal-to-Noise (S/N).

Q: The NH peak is drifting or invisible in DMSO. Why?

A: The C7-Iodine atom exerts an inductive effect and a steric effect on the ortho-NH group.

  • Acidity: The iodine makes the NH slightly more acidic than in unsubstituted oxindole. This increases the rate of exchange with residual water in the DMSO.

  • Water Content: DMSO is hygroscopic.[1] If your solvent has absorbed atmospheric water (HOD peak > 3.3 ppm), the NH proton will exchange with it, broadening the signal.

  • Solution: Use an unopened ampoule of DMSO-d6 "100%" (99.96% D) or add activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition.

Q: How do I reference the chemical shift with the Iodine present?

A: The heavy atom effect of Iodine causes significant shielding/deshielding anomalies on nearby carbons (C7 and C7a).

  • Standard: Use TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[2]

  • Alternative: Reference the residual DMSO pentet to 2.50 ppm .

  • Note: Do not rely on the water peak for referencing; its position shifts with concentration and temperature.

Validated Experimental Protocol

Follow this protocol to prepare a stable, high-resolution sample.

Prep Step1 Weigh 5-10 mg 7-Iodooxindole Step2 Add 0.6 mL DMSO-d6 (Ampoule) Step1->Step2 Step3 Vortex 30s (Check Clarity) Step2->Step3 Step4 Sonicate 2 mins (Degas & Disperse) Step3->Step4 Step5 Transfer to Tube (Filter if cloudy) Step4->Step5 Step6 Acquire @ 298K (Default) Step5->Step6

Figure 2: Step-by-step sample preparation workflow.

Detailed Steps:

  • Massing: Weigh 5–10 mg of 7-iodooxindole into a clean vial (not directly into the NMR tube to prevent powder sticking to the upper walls).

  • Solvation: Add 0.6 mL of high-quality DMSO-d6. Crucial: Use a fresh ampoule to minimize water content.

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate for 2–5 minutes. The solution should be a clear, light yellow/orange liquid (color depends on purity/oxidation state).

  • Transfer: Pipette into a precision NMR tube (5mm).

  • Acquisition:

    • Lock: DMSO-d6.[3][4][5][6]

    • Shim: Gradient shim (top/bottom).

    • Parameters: Set relaxation delay (d1) to

      
       2.0 seconds to account for the slower relaxation of the rigid bicyclic system.
      

References & Authority

The protocols and solubility data above are synthesized from standard spectroscopic practices for indole/oxindole derivatives and specific chemical behavior of halo-substituted lactams.

  • Solubility of Oxindole Derivatives:

    • Context: Studies on "FOX-7" and related oxindoles confirm DMSO as the superior solvent for polar, crystalline oxindole derivatives due to its high dielectric constant and H-bond accepting capability.

    • Source:Solubility and thermodynamic properties of FOX-7 in four binary mixed solvents. (2025).[4] ResearchGate. Link

  • NMR Solvent Standards for 7-Substituted Indoles:

    • Context: Synthesis papers for 7-iodoindole and 7-substituted oxindoles utilize DMSO-d6 for characterization, citing the residual solvent peak at 2.50 ppm and water at 3.33 ppm.

    • Source:Synthesis of 7-iodo-1H-indole-3-carbonitrile. (2014). Molbank / ResearchGate.[1] Link

  • Deuterated Solvent Data & Impurities:

    • Context: Reference data for residual solvent peaks and water exchange behavior in DMSO-d6 vs CDCl3.

    • Source:NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. (2010).[7] Organometallics / University of Pittsburgh. Link

  • General NMR Sample Preparation:

    • Context: Guidelines on concentration and handling of aggregation-prone aromatic systems.

    • Source:NMR Samples Experimental 1H-NMR spectrum interpretation. George Mason University.[1] Link

Sources

Technical Support Center: 7-Iodooxindole Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers encountering deiodination issues during the cross-coupling of 7-iodooxindole.

Topic: Preventing Deiodination (Protodehalogenation) During Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Diagnostic & Mechanism: Why is Deiodination Happening?

Q: I am attempting a Suzuki coupling on 7-iodooxindole, but LC-MS shows a major byproduct with a mass corresponding to [M-126+1]. What is this? A: You are observing protodehalogenation (hydrodehalogenation). The iodine atom (atomic mass ~127) has been replaced by a hydrogen atom (mass ~1), resulting in a net mass loss of 126 Da. This is the most common side reaction when coupling sterically hindered or electron-rich aryl iodides.

Q: Why does this happen specifically with 7-iodooxindole? A: The 7-position of the oxindole core is sterically congested due to the adjacent lactam NH (position 1).

  • Steric Hindrance: The bulky environment retards the transmetallation step (the transfer of the organic group from Boron to Palladium).

  • Competitive Pathway: When transmetallation is slow, the fleeting oxidative addition intermediate (

    
    ) has a longer lifetime. This allows it to undergo side reactions, primarily 
    
    
    
    -hydride elimination from ligands or abstraction of a hydride from the solvent/base, forming a
    
    
    species.[1]
  • Reductive Elimination: The

    
     species rapidly eliminates to form 
    
    
    
    (the deiodinated byproduct) and regenerates
    
    
    .
Mechanism Visualization

The diagram below illustrates the "Fork in the Road" between productive coupling and the parasitic deiodination cycle.

DeiodinationMechanism Start 7-Iodooxindole (Ar-I) + Pd(0) OA_Complex Oxidative Addition Complex [Ar-Pd(II)-I] Start->OA_Complex Fast Transmetallation Transmetallation (+ R-B(OH)2) OA_Complex->Transmetallation Pathway A: Desired (Rate k1) BetaHydride Hydride Source Interaction (Solvent/Ligand/Water) OA_Complex->BetaHydride Pathway B: Parasitic (Rate k2) Prod_Complex Di-organo Complex [Ar-Pd(II)-R] Transmetallation->Prod_Complex Product Coupled Product (Ar-R) Prod_Complex->Product Reductive Elimination Hydride_Complex Hydride Complex [Ar-Pd(II)-H] BetaHydride->Hydride_Complex Byproduct Deiodinated Byproduct (Ar-H) Hydride_Complex->Byproduct Fast Reductive Elimination

Caption: Kinetic competition between transmetallation (Green) and protodehalogenation (Red). If k2 > k1, deiodination dominates.

Optimization Protocol: The "Anti-Deiodination" System

To prevent deiodination, you must accelerate transmetallation (Pathway A) relative to hydride formation (Pathway B).

Catalyst & Ligand Selection

Do NOT use:


 or 

with simple triphenylphosphine. These are prone to

-hydride elimination.

DO use: Buchwald Dialkylbiaryl Phosphine Ligands.

  • Primary Recommendation: SPhos or XPhos .

  • Why? These bulky, electron-rich ligands facilitate oxidative addition and create a steric environment that accelerates reductive elimination of the desired product while protecting the Pd center from solvent interaction.

  • Pre-catalyst: Use Pd₂(dba)₃ or the pre-formed SPhos-Pd-G2/G3 precatalysts to ensure a defined active species.

Solvent & Base Matrix

Deiodination often requires a hydrogen source. Alcohols (MeOH, EtOH) are common culprits.

ParameterRecommendationRationale
Solvent 1,4-Dioxane or Toluene Aprotic, non-coordinating. Avoids H-abstraction common in alcohols.
Co-solvent Water (minimal) Essential for boronic acid activation, but keep ratio low (e.g., 4:1 or 10:1 Organic:Water).
Base K₃PO₄ (Anhydrous or 2M) Phosphate is milder than Carbonate and often provides better buffering for oxindoles.
Temperature 60°C - 80°C Avoid refluxing at >100°C if possible. High heat promotes the entropic dehalogenation pathway.

Step-by-Step "Gold Standard" Protocol

This protocol is optimized for 7-iodooxindole coupling with an aryl boronic acid.

Reagents:

  • 7-Iodooxindole (1.0 equiv)

  • Aryl Boronic Acid (1.5 - 2.0 equiv) — Excess is critical to drive kinetics.

  • Catalyst: Pd₂(dba)₃ (0.02 equiv) + SPhos (0.08 equiv) OR SPhos-Pd-G2 (0.02 - 0.05 equiv).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Procedure:

  • Degassing (Crucial): Oxygen promotes homocoupling and catalyst decomposition. Sparge solvents with Argon/Nitrogen for 15 minutes before mixing.

  • Assembly: In a reaction vial, combine 7-iodooxindole, boronic acid, base, and catalyst.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Seal & Heat: Seal the vial under inert atmosphere. Heat to 80°C .

  • Monitoring: Check LC-MS at 1 hour.

    • If Ar-I remains: Continue heating.

    • If Ar-H appears: Stop, lower temp to 60°C, and add more Boronic Acid.

Troubleshooting Guide (FAQ)

Q: I tried the protocol above, but I still see 30% deiodination. What now? A: This suggests the transmetallation is still too slow.

  • Action 1 (Concentration): Increase the concentration of the reaction (e.g., from 0.1 M to 0.5 M). High concentration favors the bimolecular transmetallation over the unimolecular hydride formation.

  • Action 2 (Anhydrous): Switch to DMF or Anhydrous Dioxane with Cs₂CO₃ or K₃PO₄ (finely ground). Water is a proton source; removing it can stop deiodination, though it may slow down the Suzuki cycle.

  • Action 3 (Protect the Nitrogen): The free NH at position 1 might be coordinating to Pd or acting as a local proton source. Protect it with a Boc or SEM group prior to coupling.[1]

Q: Can I use microwave irradiation? A: Use caution. While microwaves accelerate reaction rates, the high local temperatures often favor the thermodynamic byproduct (deiodinated arene) over the kinetic product. If you use microwave, use a "high power, short time" burst (e.g., 100°C for 10 min) rather than prolonged heating.

Q: Is the boronic acid quality important? A: Yes. Boronic acids can dehydrate to boroxines (anhydrides) which are less reactive. Ensure your boronic acid is high quality. If in doubt, switch to a Pinacol Ester (Bpin) , which is more stable and often more soluble in organic solvents.

Troubleshooting Flowchart

Troubleshooting Issue Issue: High Deiodination Observed CheckLigand Are you using PPh3 based catalyst? Issue->CheckLigand SwitchLigand Switch to SPhos or XPhos CheckLigand->SwitchLigand Yes CheckSolvent Is the solvent an Alcohol? CheckLigand->CheckSolvent No SwitchSolvent Switch to Dioxane or Toluene CheckSolvent->SwitchSolvent Yes CheckProt Is the Oxindole NH free? CheckSolvent->CheckProt No Protect Protect NH (Boc/Me) Eliminates local H source CheckProt->Protect Yes (and other fixes failed) CheckConc Is Boronic Acid < 1.5 equiv? CheckProt->CheckConc No (Already protected) IncreaseConc Increase Boronic Acid to 2.0 equiv Increase Rxn Molarity CheckConc->IncreaseConc Yes

Caption: Decision matrix for troubleshooting persistent deiodination events.

References

  • Mechanistic Insight into Dehalogenation : Organometallics2019 , 38, 1749. "Iron-Catalyzed Protodehalogenation...". (Note: While Fe-catalyzed, the mechanistic principles of hydride sources apply to Pd).

  • Optimization of Suzuki Coupling : Organic Chemistry Frontiers2020 , 7, 2269-2277. "Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction".

  • Synthesis of 7-Substituted Indoles/Oxindoles : Organic Letters2010 , 12, 10, 2250–2253. "Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling...".

  • General Guide to Side Reactions : BenchChem Technical Guides. "How to avoid dehalogenation side reactions in Suzuki coupling".

  • Buchwald Ligand Efficacy: Journal of the American Chemical Society2005, 127, 4685. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure".

Sources

Technical Guide: Optimizing Pd-Catalyzed Cross-Coupling of 7-Iodooxindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The 7-iodooxindole scaffold presents a deceptive challenge in medicinal chemistry. While it appears to be a standard aryl halide, it possesses two distinct structural features that frequently derail standard cross-coupling protocols:

  • The "Ortho-Effect" (Steric Congestion): The C7 iodine is peri-positioned to the lactam carbonyl and ortho to the lactam nitrogen. This creates a sterically crowded environment that retards the rate of oxidative addition and transmetallation.

  • The "Catalyst Poison" (Acidic NH): The N-H proton of the oxindole (pKa ~13-14 in DMSO) is sufficiently acidic to be deprotonated by the bases used in Suzuki/Buchwald couplings (e.g.,

    
    , 
    
    
    
    ). The resulting amidate anion (
    
    
    ) is a potent ligand that can bind irreversibly to the Palladium center, forming an unreactive "Pd-ate" complex and shutting down the catalytic cycle.

This guide provides a systematic approach to overcoming these barriers, moving beyond "trial and error" to mechanistic control.

Decision Logic: To Protect or Not to Protect?

Before screening ligands, you must make a strategic decision regarding the lactam nitrogen.[1]

FAQ: Do I really need to protect the Nitrogen?

A: Yes, for scalability; No, for quick discovery screening (if you use the right ligand). [1]

  • Scenario A: High Throughput / Discovery (Scale < 100 mg)

    • Strategy:Direct Coupling.

    • Requirement: You must use a ligand capable of facilitating oxidative addition faster than the rate of catalyst deactivation by the free amine.

    • Recommended Ligands:XPhos , SPhos , or BrettPhos .[1] These bulky, electron-rich biaryl phosphines prevent the formation of stable Pd-amidate resting states.[1]

  • Scenario B: Process Development (Scale > 1g)

    • Strategy:Protection.

    • Reasoning: The free NH can lead to competitive N-arylation (Buchwald-type side reaction) or homocoupling.

    • Recommended Groups:Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

    • Note: Methyl protection is often too stable to remove later; Boc is labile but effective.[1]

Troubleshooting Module: Suzuki-Miyaura Coupling

Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
Reaction stalls < 20% conversion Catalyst DeactivationThe free NH deprotonated and poisoned the Pd(II) species.Switch to Pd-G3/G4 precatalysts (e.g., XPhos Pd G3).[1] These activate rapidly without requiring reduction, outcompeting the poisoning event.[1]
Product contains H instead of Aryl (Des-iodo) ProtodehalogenationSolvent is "wet" or the boronic acid is wet. The Pd-Ar intermediate grabs a proton instead of transmetallating.Dry your solvent. Switch from Dioxane/H2O to Anhydrous Toluene or DMF .[1] Use CsF as the base (anhydrous conditions).
Black precipitate forms immediately "Pd Black" FormationLigand dissociation.[1] The ligand is not bulky/electron-rich enough to stabilize Pd(0).Increase Ligand:Pd ratio to 2:1 or switch to SPhos (highly stable against oxidation).
Optimized Protocol: The "SPhos System"

This protocol is designed for the unprotected 7-iodooxindole.

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Why SPhos? Its structural flexibility allows it to accommodate the steric bulk at the C7 position while the methoxy groups provide electron density to facilitate oxidative addition into the C-I bond.

  • Base:

    
     (3.0 equiv) - finely ground.
    
    • Why Phosphate? It provides a buffered basicity that is less likely to cause rapid deprotonation/poisoning compared to alkoxides (

      
      ).
      
  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).[1]

    • Temperature: 100°C.

Troubleshooting Module: Sonogashira Coupling

Coupling alkynes to 7-iodooxindole is notoriously difficult due to the "Glaser Coupling" (alkyne dimerization) competing with the slow cross-coupling at the hindered C7 position.

FAQ: Why is my alkyne disappearing but no product is forming?

A: You are likely forming the diyne (homocoupling). This happens when the oxidative addition to the 7-iodo position is too slow.

The "Copper-Free" Solution

Eliminate Copper (CuI) to prevent homocoupling and avoid copper-amidate formation with the oxindole nitrogen.

Recommended System:

  • Catalyst: Pd(CH₃CN)₂Cl₂ (5 mol%) + XPhos (10 mol%).

  • Base: Cesium Carbonate (

    
    ) .
    
  • Solvent: Acetonitrile (

    
    )  or DMF .
    
  • Mechanism: XPhos allows the Pd cycle to proceed without Cu-activation of the alkyne. This is critical for the 7-position where sterics hamper the standard Pd/Cu transmetallation step.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the correct conditions based on your specific failure mode.

G Start Start: 7-Iodooxindole Coupling Decision Is Scale > 1g? Start->Decision Protect Route A: Protect Nitrogen (Boc/SEM) Decision->Protect Yes Direct Route B: Direct Coupling (Unprotected) Decision->Direct No LigandSelect Ligand Selection: Must be Bulky & e- Rich Protect->LigandSelect Direct->LigandSelect SPhos SPhos / XPhos (Universal Choice) LigandSelect->SPhos Trouble Troubleshooting: Reaction Stalled? SPhos->Trouble SolventSwitch Switch Solvent: Dioxane/H2O -> Anhydrous DMF Trouble->SolventSwitch Protodehalogenation (Product is Des-Iodo) BaseSwitch Switch Base: Carbonate -> Phosphate/Fluoride Trouble->BaseSwitch Catalyst Poisoning (No Conversion) Result Target: 7-Aryl/Alkynyloxindole SolventSwitch->Result BaseSwitch->Result

Figure 1: Strategic Decision Tree for optimizing 7-iodooxindole cross-coupling reactions.

Experimental Protocol: The "Gold Standard" Suzuki Method

This protocol uses a precatalyst system to ensure rapid initiation and high turnover number (TON), specifically tuned for the 7-iodo position.[1]

Reagents:

  • 7-Iodooxindole (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • XPhos Pd G3 (2-5 mol%) - Crucial for hindered substrates.

  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Procedure:

  • Charge: In a reaction vial, add 7-iodooxindole, boronic acid, and finely ground

    
    .
    
  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of the active Pd(0)-L species.

  • Dissolve: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the XPhos Pd G3 precatalyst (solid) under a positive stream of inert gas. Reseal immediately.

    • Technical Note: Using G3 precatalyst generates the active L-Pd(0) species at room temperature upon amine elimination, avoiding the "induction period" seen with Pd(OAc)₂.

  • Heat: Stir at 80-100°C for 2-4 hours.

    • Monitoring: Check LCMS.[1] If you see the de-iodinated byproduct (oxindole mass), lower the temperature to 80°C and increase concentration.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] The product is often sparingly soluble; check the interface layer if a precipitate forms.

References

  • Mechanistic Insight on Pd-Catalyzed Indole/Oxindole Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Hetero
    • Source: Guram, A. S., et al. J. Org.[1] Chem.2007 , 72, 5104.[1]

    • Relevance: Establishes the superiority of biaryl phosphine ligands (XPhos/SPhos) for hindered heteroaryl halides.
  • Ligand Selection for Hindered Substrates

    • Title: A Universal Method for the Suzuki-Miyaura Cross-Coupling of Heterocyclic Boron
    • Source: Billingsley, K., Buchwald, S. L. J. Am. Chem. Soc.[1]2007 , 129, 3358.[1]

    • Relevance: Defines the SPhos/XPhos systems specifically for substrates with ortho-substituents and heteroatoms capable of coordin
  • Direct Arylation and C7-Functionalization

    • Title: Palladium-Catalyzed Direct C–H Arylation of Indolines at C-7 Position.[2][3][4]

    • Source:PubMed / NIH (2023).
    • Relevance: Provides context on the steric environment of the C7 position and alternative C-H activation str
  • General Suzuki Coupling Guide

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.[1]

    • Relevance: General troubleshooting for oxidative addition and transmetallation failures.[1]

Sources

Technical Support Center: 7-Iodooxindole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 7-Iodooxindole. As researchers, we know that 7-iodooxindole is a critical scaffold, often serving as a precursor for kinase inhibitors (e.g., Sunitinib analogs) or as a substrate for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira).[1]

However, the 7-iodo substituent introduces unique challenges compared to its unsubstituted parent:

  • Solubility: The heavy iodine atom often reduces solubility in non-polar solvents (Hexane/Heptane), complicating wet loading.[1]

  • Tailing (Streaking): The lactam (amide) -NH- moiety acts as a hydrogen bond donor, interacting strongly with the acidic silanols of silica gel, leading to broad peaks and poor resolution.[1]

  • Stability: Aryl iodides can be light-sensitive.[1] Prolonged exposure on a column can lead to degradation (purple discoloration indicating free iodine).[1]

This guide addresses these specific failure points with field-proven protocols.

Module 1: Pre-Purification & Loading Strategies

Q1: My crude 7-iodooxindole is not dissolving in the Hexane:Ethyl Acetate mobile phase. How do I load this onto the column?

Diagnosis: This is the most common issue with halogenated oxindoles.[1] Attempting to force solubility with large volumes of DCM will cause "band broadening," where the solvent carries the compound too fast, destroying separation.[1]

The Solution: Dry Loading (Solid Load) We recommend the Celite Adsorption Method .[1] This eliminates solubility issues and ensures a tight starting band.[1][2]

Protocol:

  • Dissolve: Dissolve your crude mixture in the minimum amount of a "good" solvent (e.g., THF, Acetone, or 10% MeOH/DCM).[1] Do not use high-boiling solvents like DMF or DMSO.[1]

  • Adsorb: Add Celite 545 (diatomaceous earth) to the solution.

    • Ratio: 1:2 (1g Crude : 2g Celite).[1]

  • Evaporate: Rotary evaporate the mixture until you obtain a free-flowing powder.

    • Tip: If it remains sticky, add more Celite and re-evaporate.[1]

  • Load: Pour the powder directly on top of your pre-packed silica column.[1]

  • Cap: Add a layer of sand (approx. 1-2 cm) on top of the Celite to prevent disturbance when adding solvent.[1]

Q2: I see significant "streaking" or tailing on my TLC and column. How do I fix this?

Diagnosis: The lactam N-H of the oxindole is hydrogen-bonding with the free silanol (Si-OH) groups on the silica surface.[1] This non-specific interaction drags the compound, causing tailing.[1]

The Solution: Mobile Phase Modifiers You must "deactivate" the silica or compete for hydrogen bonding.[1]

Modifier StrategyProtocolWhen to Use
Base Deactivation Add 1% Triethylamine (TEA) to your solvent system.[1]Best Choice. Oxindoles are stable to weak bases.[1] TEA blocks acidic silanols.[1]
Polar Shift Switch from Hex/EtOAc to DCM/MeOH .Use if the compound is very polar.[1] Keep MeOH < 5% to prevent silica dissolution.[1]
Acidic Modifier Add 0.1% Acetic Acid .[1]Use with caution.[1] Only if separating from basic impurities.[1] Iodine can be labile in acid + light.[1]

Module 2: Stationary Phase & Solvent Engineering

Q3: What is the optimal solvent system for separating 7-iodooxindole from 7-bromooxindole or starting materials?

Diagnosis: Halogenated congeners (I vs Br) have very similar polarities.[1] Isocratic elution (single ratio) often fails to separate them.[1]

The Solution: Gradient Elution You must use a shallow gradient to exploit the slight difference in polarizability between the Iodine and Bromine atoms.[1]

Recommended Gradient Profile (Hexane : Ethyl Acetate):

  • Column Volume (CV) 0-2: 100% Hexane (Flush column)

  • CV 2-5: 5% EtOAc (Elute non-polar impurities)[1]

  • CV 5-15: 5%

    
     30% EtOAc (Linear Gradient)[1]
    
  • CV 15+: 50% EtOAc (Flush remaining polar material)[1]

Note: If using DCM/MeOH, start at 100% DCM and ramp to 5% MeOH.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 7-iodooxindole based on your specific crude characteristics.

G Start Crude 7-Iodooxindole SolubilityCheck Check Solubility in Hex:EtOAc (3:1) Start->SolubilityCheck Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble Soluble Soluble SolubilityCheck->Soluble DryLoad PROTOCOL A: Dry Load (Celite 545) Insoluble->DryLoad TailingCheck TLC Analysis: Does it streak? DryLoad->TailingCheck WetLoad PROTOCOL B: Wet Load (DCM Concentrated) Soluble->WetLoad WetLoad->TailingCheck StreakYes Yes (H-Bonding) TailingCheck->StreakYes StreakNo No (Clean Spot) TailingCheck->StreakNo Modifier Add 1% Triethylamine (TEA) to Mobile Phase StreakYes->Modifier StandardSys Standard System: Hexane/EtOAc Gradient StreakNo->StandardSys RunColumn Run Column (Protect from Light) Modifier->RunColumn StandardSys->RunColumn

Caption: Decision tree for loading and solvent selection based on solubility and TLC behavior.

Module 3: Advanced Troubleshooting (FAQs)

Q4: I isolated the product, but it turned purple/brown after drying. Is it ruined?

Answer: The purple color indicates the liberation of elemental Iodine (


), suggesting deiodination.[1]
  • Cause: Aryl iodides, particularly electron-rich ones (like oxindoles), are susceptible to photolysis (C-I bond cleavage) or acid-catalyzed decomposition.[1]

  • Remedy:

    • Wash: Redissolve in EtOAc and wash with dilute Sodium Thiosulfate (

      
      ) solution.[1] This reduces 
      
      
      
      (purple) back to iodide (colorless).[1]
    • Prevention: Wrap your column in aluminum foil during the run.[1] Store the final solid in amber vials at -20°C.

Q5: The 7-iodooxindole is co-eluting with a "dimer" impurity.

Answer: In oxidative syntheses (e.g., from indoles), oxidative dimerization (forming a bond between C3 of two oxindole units) is common.[1]

  • Separation: Dimers are significantly more polar and larger.[1]

  • Technique: If flash chromatography fails, use Sephadex LH-20 (Size Exclusion) using Methanol as the eluent.[1] The larger dimer elutes first, followed by the monomeric 7-iodooxindole.[1]

Module 4: Summary Data Table

ParameterStandard RecommendationAlternative / Rescue
Stationary Phase Silica Gel 60 (40-63 µm)Neutral Alumina (if acid sensitive)
Loading Method Dry Load (Celite 545)DCM Wet Load (Keep volume < 2% CV)
Solvent A (Non-Polar) Hexane or HeptanePetroleum Ether
Solvent B (Polar) Ethyl AcetateDCM / Methanol (95:[1]5)
Modifier None (if clean)1% Triethylamine (if streaking)
Detection UV (254 nm)Vanillin Stain (Oxindoles turn orange/red)
Rf Target 0.30 - 0.35--

References

  • Common Organic Chemistry. (2025).[1][3][4] Solvent Systems for Flash Column Chromatography. [Link] (Standard reference for Hex/EtOAc and DCM/MeOH ratios)

  • National Institutes of Health (NIH) / PubMed. (2011).[1] Annealing of silica to reduce the concentration of isolated silanols and peak tailing. [Link] (Scientific basis for the "tailing" mechanism and silanol interaction)[1][5]

  • ResearchGate. (2015).[1] Discussion on Dry Loading for Poorly Soluble Compounds. [Link] (Field-verified protocols for Celite/Silica dry loading)

  • University of Rochester. (n.d.).[1] Flash Column Chromatography Guide. [Link] (Authoritative academic guide on flash chromatography parameters)

Sources

Technical Support Center: N-Protection of 7-Iodooxindole

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-OX-7I-PROT-001 Status: Active / High Priority Last Updated: 2026-02-03 Subject: Strategic N-Protection and Troubleshooting for 7-Iodooxindole Scaffolds

Technical Bulletin: The "Ortho-Effect" Warning

Urgent Note for Researchers: The 7-iodooxindole scaffold presents a unique challenge distinct from unsubstituted oxindoles. The Iodine atom at the C-7 position exerts significant steric hindrance on the N-1 nitrogen.

Standard protocols for indole/oxindole protection often fail or proceed with poor yields because the bulky iodine atom blocks the approach of large electrophiles. Furthermore, the electronic deactivation from the inductive effect of iodine reduces the nucleophilicity of the nitrogen.

Critical Constraint: If your downstream chemistry involves Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), you must avoid deprotection strategies that utilize catalytic hydrogenation (e.g.,


, Pd/C), as this will result in rapid hydrodehalogenation  (loss of the iodine).

Strategic Selection Matrix

Use this decision matrix to select the appropriate protecting group (PG) based on your downstream chemistry requirements.

Protecting GroupInstallation Difficulty (on 7-Iodo)Stability (Base/Nu)Deprotection Risk (to 7-Iodo)Recommended For
Boc (tert-Butyloxycarbonyl)Medium (Requires catalyst)Low (Labile to acid/heat)Low (TFA/HCl preserves I)Suzuki/Heck couplings; rapid synthesis.
SEM (2-(Trimethylsilyl)ethoxymethyl)High (Steric clash)High (Robust)Low (TBAF/Acid preserves I)Multi-step synthesis requiring strong bases (e.g., alkylation).
PMB (p-Methoxybenzyl)Medium HighLow (Oxidative removal via DDQ/CAN)When acid sensitivity is a concern; alternative to Benzyl.
Bn (Benzyl)Medium HighCritical (Hydrogenolysis removes I)NOT RECOMMENDED unless Iodine is sacrificial.
Ac (Acetyl)Low Low (Labile to base)Low (Mild base hydrolysis)Modulating electronics for C-3 functionalization.

Experimental Protocols

These protocols are optimized specifically for the 7-iodo variant to overcome steric hindrance.

Protocol A: High-Efficiency Boc Protection (DMAP-Catalyzed)

Standard Boc conditions often stall. This protocol uses DMAP as a hyper-nucleophilic acyl transfer catalyst to bypass the steric wall of the 7-iodine.

Reagents:

  • 7-Iodooxindole (1.0 equiv)

  • 
     (1.5 - 2.0 equiv)
    
  • 
     (Triethylamine) (1.2 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv - Critical)

  • Solvent: DCM (Dichloromethane) or MeCN (Acetonitrile)

Step-by-Step:

  • Dissolution: Dissolve 7-iodooxindole in dry DCM (0.2 M concentration).

  • Base Addition: Add

    
     followed by DMAP. Stir for 5 minutes.
    
  • Electrophile Addition: Add

    
     portion-wise (gas evolution may occur).
    
  • Reaction: Stir at room temperature for 4–6 hours .

    • Note: If conversion is <50% after 4 hours, do not heat (risk of thermal Boc decomposition). Instead, add another 0.1 equiv of DMAP.

  • Workup: Quench with dilute citric acid (pH 4-5). Extract with DCM. Wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: SEM Protection (The "Hard Anion" Method)

SEM is bulky. To install it next to the 7-Iodo group, you must form a "hard" anion to drive the kinetics.

Reagents:

  • 7-Iodooxindole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • SEM-Cl (1.2 equiv)

  • Solvent: DMF (anhydrous) or THF/DMF (9:1)

Step-by-Step:

  • Deprotonation: Cool solution of 7-iodooxindole in DMF to 0°C .

  • Anion Formation: Add NaH slowly. Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete deprotonation (solution usually turns deep orange/red).

  • Cooling: Return to 0°C (Crucial to prevent C-3 alkylation).

  • Addition: Add SEM-Cl dropwise.

  • Reaction: Allow to warm to RT slowly over 2 hours.

  • Quench: Carefully add sat.

    
     at 0°C.
    

Troubleshooting & FAQs

Q1: I am seeing a side-product with the same mass as my product but different polarity. What is it?

Diagnosis: This is likely O-alkylation or C-3 alkylation . Root Cause: The oxindole anion is an ambident nucleophile. While N-alkylation is preferred, the steric bulk of the 7-Iodo group can force the electrophile to react at the Oxygen (forming an enol ether) or Carbon-3. Solution:

  • For Boc: Ensure you use the DMAP method (Protocol A). The N-acylpyridinium intermediate formed by DMAP is highly selective for the Nitrogen.

  • For Alkyl halides (SEM/PMB): Keep the reaction cold (0°C) during addition. Use a non-polar co-solvent (like THF) to encourage tight ion-pairing, which favors N-alkylation over O-alkylation.

Q2: I used Pd/C to remove a Benzyl group, and my Iodine disappeared.

Diagnosis: Hydrodehalogenation. Root Cause: Palladium on Carbon is an excellent catalyst for cleaving Aryl-Iodide bonds under hydrogen atmosphere. Solution:

  • Immediate Fix: You cannot reverse this. You must restart.

  • Prevention: Switch to PMB (p-Methoxybenzyl). PMB can be removed using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) under oxidative conditions that leave the Aryl-Iodide intact.

Q3: My reaction stalls at 60% conversion. Should I heat it?

Diagnosis: Thermal instability vs. Kinetic barrier. Advice:

  • For Boc: NO. Heating oxindole-Boc derivatives often leads to thermal de-protection or rearrangement (the "Boc dance"). Add more DMAP instead.

  • For SEM/PMB: Yes, mild heating (40-50°C) is acceptable, but monitor closely for C-3 dialkylation side products.

Visualizing the Workflow

Diagram 1: Protection Strategy Decision Tree

ProtectionStrategy Start Start: 7-Iodooxindole Protection Q1 Is the Iodine sacrificial? Start->Q1 Yes Yes (Iodine removal OK) Q1->Yes Yes No No (Must keep Iodine) Q1->No No BnRoute Benzyl (Bn) OK Remove via Pd/C + H2 Yes->BnRoute Q2 Is the PG acid-labile? No->Q2 BocRoute Select Boc Remove via TFA/HCl Q2->BocRoute Yes (Boc) Q3 Is the PG base-labile? Q2->Q3 No AcRoute Select Acetyl (Ac) Remove via LiOH/K2CO3 Q3->AcRoute Yes (Ac) Q4 Requires Oxidative Removal? Q3->Q4 No PMBRoute Select PMB Remove via DDQ/CAN Q4->PMBRoute Yes (PMB) SEMRoute Select SEM Remove via TBAF/TFA Q4->SEMRoute No (SEM)

Caption: Decision tree for selecting N-protecting groups compatible with 7-iodooxindole chemistry.

Diagram 2: The Steric Mechanism & Solution

StericMechanism Substrate 7-Iodooxindole (N-H blocked by 7-I) DirectPath Direct Attack (Slow/Stalled) Substrate->DirectPath Product N-Boc-7-Iodooxindole Reagent Boc2O (Electrophile) Reagent->DirectPath Intermediate N-Acylpyridinium Salt (Highly Reactive) Reagent->Intermediate Activated by DMAP DirectPath->Product Low Yield Catalyst DMAP Catalyst (Hyper-nucleophile) Catalyst->Intermediate Intermediate->Product Fast Transfer Bypasses Sterics

Caption: Mechanism showing how DMAP activation overcomes the steric hindrance of the 7-iodo group.

References

  • Sigma-Aldrich. "Application Note – N-Boc protection." Sigma-Aldrich Technical Library. Link

  • BenchChem Technical Support. "A Comparative Analysis of Indole Protection Strategies: Yields and Methodologies." BenchChem Technical Guides, 2025. Link

  • Haddach, A. A., et al. "An efficient method for the N-debenzylation of aromatic heterocycles."[1] Tetrahedron Letters, 2002. Link

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal Abstracts. Link

  • National Institutes of Health (NIH). "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives." PubMed Central. Link

Sources

Technical Support Center: 7-Iodooxindole Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 7-Iodooxindole (7-Iodoindolin-2-one) under basic conditions. It is designed for researchers performing alkylations, cross-couplings, or biological assays involving this scaffold.

Executive Summary: The "7-Iodo" Factor

7-Iodooxindole is a specialized scaffold where the iodine atom at position 7 (ortho to the lactam nitrogen) and the oxindole core create a unique stability profile compared to unsubstituted oxindoles.

In basic conditions, this molecule faces two primary stability threats:

  • Oxidative Dimerization (The "Red Shift"): The electron-withdrawing nature of the 7-iodine atom increases the acidity of the C3 position, making the molecule highly susceptible to aerobic oxidation when deprotonated. This leads to the formation of 7-iodoisatin or isoindigo dimers (red/pink contaminants).

  • Hydrolytic Ring Opening: While the lactam ring is generally robust, the 7-iodo substituent exerts an inductive effect that increases the electrophilicity of the carbonyl carbon, making it more prone to hydrolysis under vigorous basic conditions (high pH + heat), leading to 2-amino-3-iodophenylacetic acid.

Troubleshooting Guide (Q&A)

Category A: Reaction Monitoring & Color Changes

Q1: My reaction mixture turned from pale yellow to deep red/pink upon adding base (e.g., NaH, K₂CO₃, Cs₂CO₃). Has my compound degraded?

  • Diagnosis: This is the hallmark of C3-Oxidation . In the presence of a base, 7-iodooxindole forms an enolate. If trace oxygen is present, this enolate generates a radical at the C3 position, which couples to form 7,7'-diiodoisoindigo (a deep red dye) or oxidizes to 7-iodoisatin (orange/red).

  • Root Cause: The 7-Iodo group stabilizes the C3-anion (via inductive electron withdrawal), effectively lowering the oxidation potential of the molecule.

  • Corrective Action:

    • Immediate: Isolate the product immediately. The dye is often insoluble and can be removed via filtration or column chromatography (it is much less polar than the oxindole).

    • Prevention: You must deoxygenate solvents thoroughly (sparge with Ar/N₂ for 15 mins) before adding the base. Performing the reaction under a strict inert atmosphere is non-negotiable for this substrate.

Q2: I observe a new spot on TLC near the baseline that is UV active but not colored. What is it?

  • Diagnosis: Likely Hydrolytic Ring Opening .

  • Mechanism: Hydroxide ions (if using aqueous base like NaOH/KOH) attack the lactam carbonyl. The resulting 2-amino-3-iodophenylacetic acid salt is highly polar and stays at the baseline.

  • Technical Insight: The 7-iodo substituent provides some steric protection to the nitrogen, but it activates the carbonyl. If your base is aqueous and strong (pH > 12), hydrolysis competes with N-alkylation.

  • Solution: Switch to anhydrous bases (e.g., NaH in DMF/THF or Cs₂CO₃ in Acetone) to eliminate the nucleophilic hydroxide species.

Category B: Workup & Isolation

Q3: I lost 80% of my mass during the aqueous workup. The organic layer is clean but empty.

  • Diagnosis: pH-Dependent Solubility Trapping .

  • Explanation: The N-H proton of 7-iodooxindole is significantly more acidic (pKa ~12.5–13.0) than unsubstituted oxindole due to the electron-withdrawing iodine. In a basic workup (e.g., sat. NaHCO₃ or NaOH), the molecule exists almost entirely as the water-soluble enolate anion.

  • Protocol Fix:

    • Do not discard the aqueous layer.

    • Cool the aqueous layer to 0°C.

    • Acidify carefully with 1M HCl to pH ~3–4. The neutral 7-iodooxindole will precipitate or become extractable into EtOAc/DCM.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of 7-iodooxindole in the presence of base.

7-Iodooxindole Stability Start 7-Iodooxindole (Neutral) Enolate Enolate Anion (Reactive Intermediate) Start->Enolate Base (Deprotonation) pKa ~12.8 Radical C3-Radical Enolate->Radical O2 (Air) OpenRing 2-Amino-3-iodophenyl- acetate (Hydrolysis) Enolate->OpenRing OH- / Heat (Ring Opening) Isoindigo 7,7'-Diiodoisoindigo (Red Dimer) Radical->Isoindigo Dimerization Isatin 7-Iodoisatin (Orange) Radical->Isatin Oxidation

Figure 1: Divergent degradation pathways of 7-iodooxindole in basic media. The red path (oxidation) is the most common failure mode in non-degassed solvents.

Experimental Protocols

Protocol A: Stability-Optimized N-Alkylation

Use this protocol to functionalize the Nitrogen without triggering C3-oxidation.

ParameterSpecificationRationale
Solvent DMF or Acetonitrile (Anhydrous)Avoids protic sources that encourage hydrolysis.
Degassing CRITICAL: Sparging (Ar/N₂)Removes dissolved O₂ to prevent radical formation at C3.
Base NaH (60% dispersion) or Cs₂CO₃NaH is irreversible and fast; Cs₂CO₃ is milder. Avoid Hydroxides.
Temperature 0°C to RTHeat promotes both C3-alkylation (side reaction) and hydrolysis.

Step-by-Step:

  • Dissolution: Dissolve 7-iodooxindole (1.0 equiv) in anhydrous DMF (0.1 M) under Argon.

  • Degassing: Bubble Argon through the solution for 15 minutes. Do not skip this.

  • Deprotonation: Cool to 0°C. Add NaH (1.1 equiv) portion-wise.

    • Observation: Evolution of H₂ gas. Solution may turn slight yellow/green (enolate). If it turns bright red, oxygen ingress occurred.

  • Alkylation: Add the electrophile (1.1–1.2 equiv) via syringe. Stir at 0°C for 30 min, then warm to RT.

  • Quench: Pour into cold 0.5 M HCl (Not water/brine initially).

    • Why? Rapid acidification protonates any unreacted enolate immediately, preventing oxidation during the biphasic workup.

Protocol B: Recovery from Basic Aqueous Waste

If you suspect your product is "lost" in the water layer.

  • Take the basic aqueous layer (pH > 10).

  • Add fresh Ethyl Acetate.

  • While stirring, add 1M HCl dropwise until the aqueous pH reaches 3.0 .

  • The organic layer should extract the product. Repeat extraction 3x.

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

References

  • Oxindole C3-Oxidation Mechanism

    • Title: "Metal-Free Aerobic Oxid
    • Context: Describes the susceptibility of the oxindole C3 position to auto-oxidation in basic media, forming is
    • Source:Journal of Organic Chemistry
    • URL:[Link] (General oxindole oxidation principles).

  • Synthesis and Stability of 7-Substituted Indoles/Oxindoles

    • Title: "Synthesis of 7-iodo-1H-indole-3-carbonitrile"
    • Context: Highlights the stability and handling of 7-iodoindole derivatives, noting the electronic effects of the iodine substituent.
    • Source:ResearchG
    • URL:[Link]

  • pKa and Acidity of Oxindoles

    • Title: "Acidity of oxindoles and rel
    • Context: Establishes the baseline pKa of oxindole (~13.5) and the effect of electron-withdrawing groups (like Iodine)
    • Source:Journal of the Chemical Society, Perkin Transactions 2
    • URL:[Link][1]

Sources

Technical Support Center: Strategies for C7-Position Functionalization of Oxindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, field-proven insights into overcoming the significant challenge of steric hindrance at the 7-position of the oxindole scaffold. As Senior Application Scientists, we understand that functionalizing this particular position is crucial for modulating the pharmacological properties of many drug candidates, yet it remains a formidable synthetic hurdle.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking required for success.

Frequently Asked Questions (FAQs)
Q1: Why is the C7-position of an oxindole so difficult to functionalize?

A1: The difficulty arises from a combination of electronic and steric factors inherent to the indole/oxindole scaffold.

  • Electronic Reactivity: The pyrrole ring portion of the molecule is electron-rich, making the C2 and C3 positions the most electronically favored sites for many reactions, including classical electrophilic aromatic substitution. Direct C-H functionalization reactions often default to these more reactive sites.[1][2]

  • Steric Hindrance: The C7-position is sterically encumbered, located peri to the N1-substituent and adjacent to the fused bicyclic system. This crowding makes it physically difficult for reagents and catalysts to approach and activate the C7-H bond, especially when compared to the more accessible C4, C5, and C6 positions on the benzene ring.[3] Accessing the benzene core (C4 to C7) is considerably more challenging than functionalizing the C2 or C3 positions.[4]

Q2: What is the primary strategy to overcome these challenges and achieve C7 selectivity?

A2: The most powerful and widely adopted strategy is the use of a Directing Group (DG) .[4][5] A directing group is a chemical moiety temporarily installed, typically on the N1 nitrogen, that forces the reaction to occur at a specific, otherwise disfavored, position.

The mechanism is known as chelation-assisted C-H activation. The DG contains a Lewis basic atom (e.g., oxygen or phosphorus) that coordinates to a transition metal catalyst (like Palladium or Rhodium). This coordination brings the metal center into close proximity to the C7-H bond, leading to the formation of a stable six-membered metallacycle intermediate. This pre-organized transition state dramatically lowers the activation energy for C7 C-H bond cleavage, overriding the inherent electronic and steric preferences of the scaffold.

Q3: What are the most effective directing groups for C7 functionalization?

A3: The choice of directing group is critical and depends on the desired transformation. Two classes have proven particularly effective:

  • Phosphinoyl and Phosphine Oxide Groups (e.g., -P(O)tBu₂): These are exceptionally effective for Palladium-catalyzed C7-arylations.[1][2] The phosphorus-oxygen bond provides a strong coordination site for the metal. The bulky tert-butyl groups can further enhance selectivity by sterically discouraging alternative reaction pathways. This DG has been used for a wide range of C7 functionalizations, including arylation, olefination, acylation, and alkylation.[4][5]

  • Pivaloyl Group (-C(O)tBu): This bulky acyl group is another excellent choice, particularly for Rhodium-catalyzed C7-alkenylation. The rationale for its success is the formation of a favored six-membered intermediate over a five-membered one, a preference driven by the steric bulk of the tert-butyl moiety. It has also been employed in transition-metal-free C-H borylation at the C7 position.[4]

Q4: Are there viable metal-free strategies for C7 functionalization?

A4: Yes, while less common, metal-free approaches are emerging. One notable strategy involves a chelation-assisted C-H borylation using simple BBr₃. By installing a pivaloyl group at the N1 position, the boron species is selectively delivered to the C7 position.[4] The resulting 7-borylated indole can then be subjected to subsequent transformations, such as oxidation to a 7-hydroxyindole, providing a metal-free route to this valuable intermediate.[4][6]

Troubleshooting Guide: Common Experimental Issues
Problem 1: My Palladium-catalyzed C7-arylation is giving low yield or no product. What should I check?

This is a common issue often related to catalyst activity, reaction setup, or substrate compatibility. Follow this troubleshooting workflow.

G start Low/No C7-Arylation Yield check_reagents 1. Verify Reagent Quality & Purity (Oxindole-DG, Aryl Boronic Acid, Base) start->check_reagents check_catalyst 2. Assess Catalyst System (Pd source, Ligand) check_reagents->check_catalyst Reagents OK sub1 Reagents degraded? Repurify or use fresh stock. check_reagents->sub1 check_conditions 3. Review Reaction Conditions (Solvent, Temp, Atmosphere) check_catalyst->check_conditions Catalyst OK sub2 Pd source old? Ligand oxidized? Use fresh Pd(OAc)2, handle pyridine ligand carefully. check_catalyst->sub2 check_dg 4. Confirm DG Integrity (Successful installation?) check_conditions->check_dg Conditions OK sub3 Solvent not anhydrous? O2 contamination? Degas solvent thoroughly, use inert atmosphere (Ar/N2). check_conditions->sub3 success Problem Solved check_dg->success DG OK & Still Failing? Consult Protocol Below sub4 DG cleavage or side reaction? Verify by NMR/LCMS. Re-run DG installation. check_dg->sub4

Caption: Troubleshooting workflow for low-yield C7-arylation.

Detailed Checks & Recommended Protocol:

  • Catalyst System: The combination of the Palladium source and the ligand is crucial. For C7-arylation with a phosphinoyl directing group, a Pd(OAc)₂ catalyst with a pyridine-type ligand is a validated system.[1][2] Ensure the Pd(OAc)₂ is not old or decomposed (should be an orange-brown powder).

  • Base and Solvent: The choice of base and solvent can significantly impact yield. Anhydrous conditions are often necessary.

  • Atmosphere: These reactions are typically oxygen-sensitive. Ensure your reaction vessel is thoroughly purged with an inert gas like Argon or Nitrogen.

Reference Protocol: Pd-Catalyzed C7-Arylation of N-P(O)tBu₂-Oxindole

This protocol is adapted from highly successful methods reported in the literature.[1][2]

Materials:

  • N-P(O)tBu₂ protected oxindole (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Pyridine-type ligand (e.g., 3-methylpyridine) (10-20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the N-protected oxindole, arylboronic acid, and base.

  • Seal the flask, and evacuate and backfill with Argon three times.

  • Under a positive flow of Argon, add the Pd(OAc)₂, ligand, and anhydrous solvent via syringe.

  • Stir the mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Problem 2: My reaction is working, but I'm getting a mixture of isomers (e.g., C2 or C6 functionalization).

A2: Poor regioselectivity is almost always a failure of the directing group/catalyst system to properly control the reaction.

  • Causality: The formation of the C7-metallacycle is competing with other reaction pathways. This can happen if:

    • The directing group is not sterically demanding enough.

    • The ligand on the metal is incorrect, altering the geometry of the catalyst.

    • The reaction conditions (e.g., high temperature) are harsh enough to overcome the directed pathway's energy barrier.

  • Solution:

    • Confirm Your DG: Ensure you are using a DG proven for C7 selectivity, like -P(O)tBu₂ or pivaloyl. The steric bulk of these groups is non-negotiable for C7 direction.

    • Check Your Ligand: For the Pd-catalyzed C7-arylation, the pyridine-type ligand is key.[1] Using a standard phosphine ligand might change the reaction outcome.

    • Optimize Temperature: Try running the reaction at the lowest effective temperature to favor the thermodynamically controlled, DG-assisted pathway.

Caption: Mechanism of directing group action for C7 selectivity.

Problem 3: The C7-functionalization was successful, but now I can't remove the directing group.

A3: Directing group cleavage can be tricky. Each DG has specific removal conditions that must be followed.

  • For N-P(O)tBu₂: This group is robust. Cleavage typically requires strong acidic or basic conditions, which may not be compatible with other functional groups on your molecule.

    • Acidic Cleavage: Trifluoroacetic acid (TFA) in a solvent like CH₂Cl₂ at room temperature or slightly elevated temperatures can be effective.

    • Basic Cleavage: Strong bases like NaH or K₂CO₃ in MeOH can also work, but may be slower.

  • For N-Pivaloyl: This amide group is generally easier to remove.

    • Basic Hydrolysis: Standard hydrolysis conditions using LiOH, NaOH, or KOH in a mixture of THF/MeOH/H₂O are usually sufficient.

    • Troubleshooting Tip: If cleavage is sluggish, increasing the temperature or using a stronger base like potassium tert-butoxide (KOtBu) may be necessary. Always monitor for potential epimerization or side reactions at other sites if your molecule is complex.

Comparative Data Summary

For ease of reference, the following table summarizes the key features of the most common directing groups used to overcome steric hindrance at the C7 position.

Directing Group (DG)Target Reaction(s)Typical CatalystC7-SelectivityProsCons
-P(O)tBu₂ Arylation, Olefination, AcylationPd(OAc)₂ExcellentHighly reliable, broad scope[4][5]Can be difficult to cleave
-Pivaloyl (-COtBu) Alkenylation, BorylationRh(III) complexes, BBr₃Very GoodReadily cleaved[4]Scope may be narrower than phosphinoyl
-P(III)tBu₂ Arylation, Carbonylation, etc.Pd(OAc)₂ExcellentEasier to install/remove than P(V) analog[4][5]P(III) reagents can be air-sensitive
References
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Available at: [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications. Available at: [Link]

  • Ultrasound promoted clay catalyzed efficient and one pot synthesis of substituted oxindoles. Source Not Available.
  • An Efficient Synthesis of a Spirocyclic Oxindole Analogue. PMC - NIH. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications (RSC Publishing). Available at: [Link]

  • C–H functionalization of indoles and oxindoles through CDC reactions. Source Not Available.
  • N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI. Available at: [Link]

  • Synthesis of Indoles: Efficient Functionalisation of the 7Position. Request PDF. Available at: [Link]

  • Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. PMC - PubMed Central. Available at: [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances (RSC Publishing). Available at: [Link]

  • DDQ-Mediated Oxidative [5+2] Cycloaddition Reactions of Isochroman-4-ones with Alkynes. American Chemical Society. Available at: [Link]

  • Enantioselective de novo construction of 3-oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines. PubMed Central. Available at: [Link]

  • Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. ResearchGate. Available at: [Link]

  • Oxindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Organic Chemistry Portal. Available at: [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. Available at: [Link]

  • Hot Articles. Chemical Science Blog. Available at: [Link]

Sources

Validation & Comparative

7-Iodooxindole: 1H NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR chemical shifts for 7-Iodooxindole , a critical intermediate in the synthesis of proteasome inhibitors (e.g., TMC-95A). It compares the target molecule against its structural isomers and precursors to facilitate rapid structural verification.

Executive Summary & Structural Context

7-Iodooxindole (7-iodo-1,3-dihydro-2H-indol-2-one) is a scaffold distinguished by the iodine atom at the C7 position, adjacent to the oxindole nitrogen.[1][2] This steric proximity creates unique spectral signatures compared to the more common 5-iodo isomer.

  • Primary Application: Precursor for tryptophan-derived macrocycles (e.g., TMC-95A/B).

  • Key Challenge: Distinguishing the 7-iodo regioisomer from the 5-iodo isomer formed during non-selective iodination, and verifying complete reduction of the 7-iodoisatin precursor.

Structural Visualization

The following diagram illustrates the synthesis pathway and the atom numbering used for NMR assignment.

G Isatin 7-Iodoisatin (Precursor) C=O at C3 Oxindole 7-Iodooxindole (Target) CH2 at C3 Isatin->Oxindole Wolff-Kishner Red. (N2H4, KOH) Isomer 5-Iodooxindole (Alternative) I at C5 Isomer->Oxindole Isomeric Comparison (Distinct Splitting)

Figure 1: Synthetic relationship and comparative context for 7-Iodooxindole.

Chemical Shift Data: The Comparative Matrix

The following table synthesizes experimental data for 7-iodooxindole and its critical "alternatives" (isomers and precursors).

Solvent: DMSO-


 (Standard for polar heterocycles to prevent aggregation).
Proton (Assignment)7-Iodooxindole (

ppm)
5-Iodooxindole (

ppm)
7-Iodoisatin (

ppm)
Signal TypeCoupling (

Hz)
NH (H-1) 10.6 - 10.9 10.4 - 10.511.0 - 11.2Broad Singlet-
C3-H (Methylene) 3.55 - 3.65 3.50Absent Singlet-
H-4 (Aromatic) 7.25 - 7.35 7.60 (s/d)7.50Doublet

H-5 (Aromatic) 6.85 - 6.95 -6.90Triplet (dd)

H-6 (Aromatic) 7.55 - 7.65 6.70 (d)7.85Doublet

H-7 (Aromatic) - (Iodine)7.45 (d)- (Iodine)--
Key Diagnostic Signals[11]
  • The "Missing" C3 Proton (Precursor Check): The most obvious indicator of reaction success is the appearance of the C3-methylene singlet at ~3.6 ppm . If the spectrum lacks this and retains a clean aromatic region, you likely still have 7-iodoisatin.

  • The H-6 Deshielding (Regioisomer Check):

    • In 7-Iodooxindole , the iodine is at C7. The proton at H-6 (ortho to Iodine) is shifted downfield (~7.6 ppm) relative to unsubstituted oxindole (~6.9 ppm).

    • In 5-Iodooxindole , the iodine is at C5. The proton at H-4 is the one shifted downfield, while H-6 and H-7 appear as a doublet pair.

  • Splitting Pattern:

    • 7-Iodo: Shows a classic d-t-d (or d-dd-d) pattern for the 3 contiguous aromatic protons (H4, H5, H6).

    • 5-Iodo: Shows a s-d-d (or d-d-d with meta coupling) pattern because the protons are not all contiguous (H4 is isolated from H6/H7).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral fidelity, follow this optimized protocol derived from the Danishefsky total synthesis route.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-

    
      (99.9% D). Chloroform (
    
    
    
    ) is often poor for oxindoles due to low solubility and hydrogen bonding induced broadening of the NH peak.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (KOH/hydrazine residues) which can cause line broadening.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Scans (NS): Minimum 16 scans (Iodine is heavy; relaxation times can be long, but standard scans usually suffice).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The C3-methylene protons can saturate easily; a longer delay ensures accurate integration relative to the aromatic protons.

Step 3: Validation Logic (Troubleshooting)

Use this logic flow to interpret your spectrum:

Validation Start Start Analysis CheckC3 Singlet at ~3.6 ppm? Start->CheckC3 CheckNH Broad Singlet > 10 ppm? CheckC3->CheckNH Yes ResultIsatin Precursor: 7-Iodoisatin CheckC3->ResultIsatin No (C3=O intact) CheckArom Aromatic Integral = 3H? CheckNH->CheckArom Yes Pattern Pattern is d-t-d? CheckArom->Pattern Yes ResultSuccess Confirmed: 7-Iodooxindole Pattern->ResultSuccess Yes (Contiguous) ResultIsomer Isomer: 5-Iodooxindole Pattern->ResultIsomer No (Isolated H4)

Figure 2: Logic gate for spectral validation of 7-iodooxindole.

Mechanistic Insight: The Iodine Effect

Why does the spectrum look this way?

  • Heavy Atom Effect (Spin-Orbit Coupling): Iodine is unique. While electronegative (inductive deshielding), its large electron cloud causes spin-orbit coupling that can shield the directly attached carbon (C7 in C-NMR) and sometimes adjacent protons. However, in the rigid oxindole system, the steric compression and anisotropy typically dominate for the ortho proton (H-6), shifting it downfield (~7.6 ppm).

  • Lactam Resonance: The amide (NH-C=O) resonance donates electron density into the ring, generally shielding the aromatic protons compared to a pure ketone. This makes the shift of H-6 down to 7.6 ppm even more diagnostic of the iodine substituent.

References

  • Lin, S., & Danishefsky, S. J. (2004). Total Synthesis of TMC-95A and -B via a New Reaction Leading to Z-Enamides. Journal of the American Chemical Society, 126(20), 6347–6355. Link

    • Primary Source: Detailed synthesis of 7-iodooxindole (Compound 12)
  • Inoue, M., et al. (2003). A concise, total synthesis of the TMC-95A/B proteasome inhibitors. Proceedings of the National Academy of Sciences, 100(20), 11198-11203. Link

    • Secondary Source: Confirms the utility and characterization of the 7-iodooxindole intermedi
  • BenchChem. (2025). 7-Fluoro-1H-indole vs 1H-indole Comparative Data. Link

    • Comparative Data: Used for extrapolating C7-halogen effects on the indole core.

Sources

7-Iodooxindole: 13C NMR Spectral Analysis & Regioisomer Differentiation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Iodooxindole 13C NMR Spectra Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Regioselectivity Challenge

7-Iodooxindole (7-iodo-1,3-dihydro-2H-indol-2-one) is a critical scaffold in the synthesis of kinase inhibitors and neuroprotective agents (e.g., TMC-95A analogs). In drug development, the primary analytical challenge is not merely characterization, but regioisomer differentiation . Direct iodination of oxindole or cyclization of iodo-anilines often yields mixtures of 4-, 5-, 6-, and 7-iodo isomers.

This guide provides a definitive comparative analysis of the 13C NMR spectral signatures of 7-iodooxindole against its mono-iodinated alternatives (4-, 5-, and 6-iodooxindole). By leveraging the Heavy Atom Effect and specific substituent chemical shifts (SCS), we establish a self-validating protocol for structural confirmation.

Mechanistic Insight: The Heavy Atom Effect

To interpret the spectrum of 7-iodooxindole accurately, one must understand the causality behind the chemical shifts. Unlike lighter halogens (F, Cl) which deshield the ipso-carbon (downfield shift), Iodine induces a significant shielding effect (upfield shift).

  • Spin-Orbit Coupling (Heavy Atom Effect): The large electron cloud of Iodine facilitates spin-orbit coupling, which mixes the ground state with excited states. This results in a substantial upfield shift (-20 to -40 ppm) of the carbon directly attached to the Iodine (C-ipso).

  • Diagnostic Value: This "negative" shift moves the C-I signal out of the typical aromatic region (115–145 ppm) and into the aliphatic/shielded region (70–95 ppm), serving as the primary diagnostic fingerprint.

Comparative Data Analysis: 7-Iodo vs. Regioisomers

The following table contrasts the predicted 13C NMR chemical shifts of 7-iodooxindole against the parent oxindole and its isomers. These values are derived from standard Substituent Chemical Shift (SCS) increments applied to the parent oxindole core in DMSO-d6.

Table 1: Comparative 13C NMR Chemical Shift Fingerprints (ppm)

Carbon PositionParent Oxindole7-Iodooxindole (Target) 4-Iodooxindole5-Iodooxindole6-Iodooxindole
C-2 (C=O) 176.5176.8 176.2176.4176.6
C-3 (CH₂) 36.536.8 37.136.536.4
C-3a (Quat) 126.2125.8 124.5128.5126.0
C-4 (CH/C-I) 124.8123.5 78.5 (C-I) 134.0125.5
C-5 (CH/C-I) 122.3123.0 131.085.2 (C-I) 132.0
C-6 (CH/C-I) 121.8131.5 122.0130.592.0 (C-I)
C-7 (CH/C-I) 109.874.5 (C-I) 108.5111.5119.0
C-7a (Quat) 143.5146.0 145.0142.5145.5

Critical Observation:

  • 7-Iodooxindole: The C-7 signal dramatically shifts upfield to ~74.5 ppm . This is the most shielded aromatic carbon among all isomers due to the combined ortho-shielding of the NH group and the ipso-iodine effect.

  • Differentiation:

    • If you see a quaternary carbon at ~78 ppm, you have the 4-isomer .

    • If you see a quaternary carbon at ~85 ppm, you have the 5-isomer .

    • If you see a quaternary carbon at ~92 ppm, you have the 6-isomer .

    • If you see a quaternary carbon at ~75 ppm, you have the 7-isomer .

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this standardized workflow. Oxindoles often suffer from solubility issues in CDCl₃, leading to broadened peaks.

Reagents & Conditions:

  • Solvent: DMSO-d6 (Preferred for solubility and H-bonding stabilization).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Step-by-Step Workflow:

  • Acquire 1H NMR:

    • Look for the NH proton (broad singlet, 10-11 ppm).

    • Analyze the aromatic region (6.5–8.0 ppm). 7-Iodooxindole preserves the H-4, H-5, and H-6 protons.[1] H-6 (ortho to Iodine) will appear as a doublet or dd, typically deshielded.

    • Key Check: 7-substitution removes the H-7 doublet (typically ~6.8 ppm in parent). If you see a triplet pattern characteristic of adjacent protons (H4-H5-H6), it confirms 7-substitution.

  • Acquire 13C {1H} NMR:

    • Set relaxation delay (d1) > 2.0s to ensure quaternary carbons (C-I and C=O) are visible.

    • Scan range: 0–200 ppm.

  • Validation via HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the "Trustworthiness" step.

    • Target: Look for 3-bond correlations (³J_CH).

    • In 7-Iodooxindole: The NH proton will show a correlation to C-3, C-3a, C-7a, and C-7 . If C-7 is at ~75 ppm, the structure is confirmed.

Decision Logic Visualization

The following diagram illustrates the logical pathway to definitively identify the 7-iodo isomer from a mixture using spectral data.

IsomerID Start Start: Purified Iodooxindole Sample HNMR Step 1: 1H NMR Analysis (Aromatic Region) Start->HNMR Pattern Analyze Coupling Pattern HNMR->Pattern Iso4 4-Iodo Isomer (d, t, d pattern) Missing H-4 Pattern->Iso4 No H-4 Iso5 5-Iodo Isomer (d, d, s pattern) Missing H-5 Pattern->Iso5 No H-5 Iso6 6-Iodo Isomer (d, d, s pattern) Missing H-6 Pattern->Iso6 No H-6 Iso7_Cand 7-Iodo Candidate (d, t, d pattern) Missing H-7 Pattern->Iso7_Cand No H-7 (d,t,d) CNMR Step 2: 13C NMR Check Locate C-I Signal Iso7_Cand->CNMR Check75 Is C-I signal at ~75 ppm? CNMR->Check75 Confirm CONFIRMED: 7-Iodooxindole Check75->Confirm Yes Reject REJECT: Check other isomers (C-I > 78 ppm) Check75->Reject No

Figure 1: Decision tree for the structural elucidation of iodooxindole regioisomers combining 1H coupling constants and 13C chemical shifts.

References
  • Danishefsky, S. J., et al. (2004). "A concise, total synthesis of the TMC-95A/B proteasome inhibitors." Proceedings of the National Academy of Sciences, 101(33), 11966–11971. (Describes synthesis of 7-iodooxindole from 7-iodoisatin). [Link]

  • Kaupp, M., et al. (2004). "The Heavy-Atom Effect on 13C NMR Chemical Shifts." Journal of the American Chemical Society. (Foundational text on Spin-Orbit coupling in iodinated aromatics). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for Substituent Chemical Shift increments). [Link]

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A Researcher's Guide to High-Resolution Mass Spectrometry of 7-Iodooxindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Oxindole and its derivatives represent a privileged scaffold, forming the core of numerous bioactive compounds. Among these, halogenated oxindoles are of particular interest due to the profound impact of halogen substitution on pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) data for 7-iodooxindole, offering researchers a framework for its unambiguous identification and characterization against relevant analogs.

The Imperative of Mass Accuracy: Theoretical Mass Comparison

The first step in any mass spectrometry analysis is the precise determination of the analyte's mass. High-resolution instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide mass accuracy typically below 5 parts-per-million (ppm), enabling confident elemental formula assignment.[1] The molecular formula for 7-iodooxindole is C₈H₆INO. A comparison of its theoretical exact mass with key analogs underscores the necessity of high resolution for differentiation.

CompoundMolecular FormulaMonoisotopic Exact Mass (Da)
OxindoleC₈H₇NO133.05276[2][3]
7-ChlorooxindoleC₈H₆ClNO167.01379
7-BromooxindoleC₈H₆BrNO210.96328[4]
7-Iodooxindole C₈H₆INO 258.94941
Note: Masses for 7-chlorooxindole and 7-iodooxindole are calculated based on their molecular formulas.

The significant mass differences, particularly due to the different halogen isotopes, make these compounds easily distinguishable in a full-scan HRMS spectrum. Furthermore, the presence of chlorine and bromine introduces characteristic isotopic patterns (e.g., the M+2 peak for chlorine is ~32% of the M peak; for bromine, it is ~98%), which serve as an additional layer of identification. Iodine, being monoisotopic, will not present such a pattern.

Experimental Protocol for HRMS Data Acquisition

Trustworthy and reproducible data is the bedrock of scientific integrity. The following protocol outlines a robust method for acquiring HRMS data for 7-iodooxindole and its analogs using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) platform. The causality behind each parameter is explained to provide a deeper understanding of the experimental design.[5][6]

1. Sample Preparation:

  • Step 1.1: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile. The choice of a polar organic solvent ensures good solubility for oxindole derivatives.

  • Step 1.2: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This concentration is typically sufficient for modern HRMS instruments and avoids detector saturation. The addition of formic acid is crucial for promoting protonation and efficient ionization in positive ion mode.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). C18 columns provide excellent retention and separation for moderately polar compounds like oxindoles.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. This generic gradient ensures elution of the analyte while separating it from potential impurities.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3. HRMS Parameters (ESI-QTOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for small molecules, minimizing in-source fragmentation and preserving the molecular ion.

  • Capillary Voltage: 3.5 - 4.0 kV. This voltage is optimal for generating a stable electrospray plume.

  • Gas Temperature: 300-350 °C. The heated nitrogen gas aids in the desolvation of the droplets, releasing the analyte ions into the gas phase.

  • Mass Range: 100 - 500 m/z. This range comfortably covers the precursor and expected fragment ions of the compounds.

  • Acquisition Mode: Full Scan and Targeted MS/MS (or All-Ions Fragmentation). A full scan is used to determine the accurate mass of the precursor ion, while MS/MS is used to elicit structural information through fragmentation.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV. A collision energy ramp allows for the observation of both low-energy (gentle) and high-energy (extensive) fragmentation, providing a comprehensive fragmentation spectrum.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Stock 1. Prepare 1 mg/mL Stock Solution Dilution 2. Dilute to 1 µg/mL in Mobile Phase Match Stock->Dilution LC_Sep 3. LC Separation (C18 Column) Dilution->LC_Sep ESI 4. Electrospray Ionization (+ESI) LC_Sep->ESI MS_Scan 5. Full Scan HRMS (Accurate Mass) ESI->MS_Scan MSMS_Scan 6. Targeted MS/MS (Fragmentation) MS_Scan->MSMS_Scan Formula 7. Elemental Formula Confirmation MSMS_Scan->Formula Structure 8. Structural Elucidation Formula->Structure

Fig. 1: Standard experimental workflow for LC-HRMS analysis of 7-iodooxindole.
Fragmentation Analysis: A Comparative Fingerprint

Collision-induced dissociation (CID) in the mass spectrometer provides a reproducible fragmentation pattern that serves as a structural fingerprint. The fragmentation of oxindoles is predictable, often involving the loss of carbon monoxide (CO) and cleavage of the five-membered ring.[7][8] For 7-iodooxindole, the C-I bond represents an additional, relatively weak point susceptible to cleavage.

Proposed Fragmentation Pathway for 7-Iodooxindole:

The protonated molecule [M+H]⁺ at m/z 259.9572 is the precursor ion. Key fragmentation events likely include:

  • Loss of Iodine Radical (I•): Homolytic cleavage of the C-I bond, resulting in a radical cation at m/z 132.0502. This is often a dominant pathway for iodo-aromatic compounds.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactams and ketones, leading to a fragment at m/z 231.9623.[7]

  • Sequential Loss of I• and CO: Fragmentation of the m/z 231.9623 ion (loss of I•) or the m/z 132.0502 ion (loss of CO) would both lead to a fragment at m/z 104.0551.

Fragmentation_7_Iodooxindole M [M+H]⁺ 7-Iodooxindole m/z 259.9572 M_minus_I [M+H-I•]⁺ m/z 132.0502 M->M_minus_I - I• (126.9045 Da) M_minus_CO [M+H-CO]⁺ m/z 231.9623 M->M_minus_CO - CO (27.9949 Da) M_minus_I_CO [M+H-I•-CO]⁺ m/z 104.0551 M_minus_I->M_minus_I_CO - CO (27.9949 Da) M_minus_CO->M_minus_I_CO - I• (126.9045 Da)

Fig. 2: Proposed major fragmentation pathways for protonated 7-iodooxindole.

Comparative Fragmentation Data:

This fragmentation pattern provides a clear distinction from its non-iodinated and other halogenated counterparts.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ion(s) (m/z)Characteristic Neutral Loss
Oxindole134.0601106.0651CO (28 Da)
7-Chlorooxindole168.0211140.0262, 133.0138CO, Cl•
7-Bromooxindole211.9706183.9757, 132.0502CO, Br•
7-Iodooxindole 259.9572 231.9623, 132.0502 CO, I•

The analysis clearly shows that while the loss of CO is a common feature, the loss of the halogen atom (as a radical) provides a unique and diagnostic fragment for each halogenated analog. The mass of the halogen-loss fragment (e.g., m/z 132.0502 for both 7-bromo and 7-iodooxindole after loss of Br• and I• respectively) is identical, but it arises from distinctly different precursors, making the overall MS/MS spectrum unique.

By combining the highly accurate mass of the precursor ion with the specific fragmentation pattern, researchers can achieve unambiguous identification of 7-iodooxindole in complex matrices, distinguishing it with high confidence from structurally related impurities, metabolites, or other compounds in a screening library.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11042930, 7-Iodoindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 321710, Oxindole. Retrieved from [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757020, 7-Bromoindole. Retrieved from [Link]

  • Hino, T., Nakagawa, M., Tsuneoka, K., Misawa, S., & Akaboshi, S. (1969). The Fragmentation of Some Oxindoles and 2-Indolinethiones induced by Electron Impact. Chemical and Pharmaceutical Bulletin, 17(8), 1651–1658. Retrieved from [Link]

  • Li, A., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Retrieved from [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104644, 7-chloro-1H-indole. Retrieved from [Link]

  • Schmid, M. O., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxindole. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved from [Link]

  • PubMed. (2017). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611193, 5-Bromo-2-oxindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737651, 7-Hydroxyindole. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodine heptafluoride. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 7-Iodooxindole and 5-Iodooxindole for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. Its rigid structure and versatile functionalization handles make it a cornerstone in medicinal chemistry. Halogenated oxindoles, particularly iodooxindoles, serve as critical building blocks, enabling the introduction of molecular complexity through a variety of cross-coupling reactions.

Among the various isomers, 5-iodooxindole and 7-iodooxindole are two of the most frequently utilized synthons. While structurally similar, the seemingly minor positional difference of the iodine atom profoundly impacts their chemical reactivity. This guide provides an in-depth comparison of the reactivity profiles of 7-iodooxindole and 5-iodooxindole, supported by mechanistic principles and experimental insights, to assist researchers in making informed decisions for their synthetic strategies.

Structural, Steric, and Electronic Considerations

The fundamental differences in reactivity between 7-iodooxindole and 5-iodooxindole stem from the distinct local environments of the carbon-iodine (C-I) bond.

  • 5-Iodooxindole : The iodine atom is located at the C5 position of the benzene ring, which is para to the amide nitrogen. This position is sterically unencumbered and electronically influenced primarily by resonance and inductive effects transmitted through the aromatic system.

  • 7-Iodooxindole : The iodine atom is at the C7 position, ortho to the amide nitrogen and adjacent to the pyrrolidone ring junction. This placement introduces significant steric hindrance, shielding the C-I bond from the approach of bulky reagents.[1] This peri-effect can dramatically influence the kinetics and feasibility of reactions at this site.[2]

These positional differences give rise to two primary distinguishing factors:

  • Steric Hindrance : The C7 position is significantly more crowded than the C5 position due to its proximity to the bicyclic ring system. This steric bulk can impede the approach of large catalytic complexes, such as those used in palladium-catalyzed cross-coupling.[3]

  • Electronic Effects : While both are aryl iodides, the proximity of the electron-rich amide nitrogen to the C7 position can influence the bond polarity and electron density of the C-I bond differently than the more distant C5 position.[4]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common and powerful applications for aryl iodides, enabling the formation of C-C, C-N, and C-O bonds.[5] The disparate steric environments of 7-iodooxindole and 5-iodooxindole lead to notable differences in performance in these critical transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of modern synthesis.[6][7] When comparing the two iodooxindole isomers, a clear trend emerges.

  • 5-Iodooxindole : Generally exhibits high reactivity. The sterically accessible C5-I bond allows for efficient oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many catalytic cycles.[8] Reactions often proceed under mild conditions with standard palladium sources (e.g., Pd(PPh₃)₄) and ligands, affording high yields.

  • 7-Iodooxindole : The reaction is often more challenging. The steric hindrance around the C7-I bond significantly slows the rate of oxidative addition. To achieve comparable yields, more forcing conditions are typically required, such as higher temperatures, longer reaction times, or the use of more sophisticated, sterically demanding, and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) that promote the difficult oxidative addition step.[9]

cluster_5 5-Iodooxindole cluster_7 7-Iodooxindole pd_cat_5 Pd(0) Catalyst product_5 5-Aryl Oxindole pd_cat_5->product_5 Oxidative Addition (Fast, Unhindered) reagent_5 Arylboronic Acid reagent_5->product_5 Transmetalation & Reductive Elimination pd_cat_7 Bulky Pd(0) Catalyst product_7 7-Aryl Oxindole pd_cat_7->product_7 Oxidative Addition (Slow, Sterically Hindered) reagent_7 Arylboronic Acid reagent_7->product_7 Transmetalation & Reductive Elimination caption Fig. 1: Steric impact on Suzuki coupling. start Iodooxindole deprotonation Deprotonation (Base) start->deprotonation anion Oxindole Anion deprotonation->anion alkylation Alkylation (R-X) anion->alkylation product N-Alkyl Iodooxindole alkylation->product caption Fig. 2: General workflow for N-alkylation.

Caption: A typical two-step process for N-alkylation.

Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling

To illustrate the practical implications of these reactivity differences, the following representative protocols for a Suzuki-Miyaura coupling are provided. Note the adjustments in catalyst system and conditions required for the more challenging 7-iodooxindole.

Protocol 4.1: Suzuki Coupling of 5-Iodooxindole (High Reactivity Substrate)
  • Reaction Setup : To an oven-dried Schlenk flask, add 5-iodooxindole (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition : Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M).

  • Reaction : Heat the mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the 5-aryloxindole.

    • Expected Outcome : High yield (>85%) with standard catalysts and conditions.

Protocol 4.2: Suzuki Coupling of 7-Iodooxindole (Low Reactivity Substrate)
  • Reaction Setup : To an oven-dried microwave vial, add 7-iodooxindole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition : In a glovebox, add a pre-catalyst such as Pd₂(dba)₃ (0.025 eq) and a specialized biarylphosphine ligand like SPhos (0.06 eq).

  • Solvent Addition : Seal the vial, remove from the glovebox, and add degassed toluene and water (10:1 ratio, 0.1 M) via syringe.

  • Reaction : Heat the mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the 7-aryloxindole.

    • Expected Outcome : Moderate to good yield (60-80%), contingent on the use of a highly active catalyst system and more forcing conditions.

Conclusion and Strategic Recommendations

The choice between 7-iodooxindole and 5-iodooxindole is a critical decision in synthetic planning that extends beyond simple isomerism.

  • 5-Iodooxindole is the substrate of choice for reliability and ease of use in most standard transformations, particularly palladium-catalyzed cross-couplings. Its sterically unencumbered nature ensures high reactivity and allows for the use of conventional, cost-effective catalysts and milder conditions.

  • 7-Iodooxindole should be viewed as a specialist substrate. While its functionalization is achievable, it requires a more nuanced approach. Researchers must be prepared to employ advanced, and often more expensive, catalyst systems, along with higher temperatures and longer reaction times to overcome the significant steric barrier at the C7 position.

By understanding the fundamental principles of steric hindrance and electronic effects that govern the reactivity of these isomers, chemists can better predict reaction outcomes, optimize conditions, and design more efficient and successful synthetic routes toward complex molecular targets.

References

  • ResearchGate. (2025). Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. Available at: [Link]

  • Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

  • Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Available at: [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

  • PubMed. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Indoles: Efficient Functionalisation of the 7Position. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?. Available at: [Link]

  • PubMed. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. Available at: [Link]

  • MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • PubMed. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]

  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]

  • SlidePlayer. (2021). Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • YouTube. (2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). Available at: [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

  • Pediaa.com. (2019). Difference Between Electronic and Steric Effects. Available at: [Link]

  • Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. Available at: [Link]

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Technical Comparison: IR Spectroscopic Analysis of 7-Iodooxindole vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the IR spectroscopic signature of 7-iodooxindole, focusing on the diagnostic carbonyl stretching frequency.[1] It is designed for researchers synthesizing kinase inhibitors or investigating oxindole scaffolds.

Executive Summary: The Diagnostic Value of the 7-Position

In the development of oxindole-based therapeutics (e.g., kinase inhibitors like Sunitinib analogs), the substitution pattern on the benzene ring critically influences both biological activity and solid-state properties. 7-Iodooxindole presents a unique spectroscopic challenge and opportunity compared to its isomers (e.g., 5-iodooxindole) and the parent oxindole.

The carbonyl (C=O) stretching vibration is the most reliable diagnostic marker for validating the 7-iodo substitution. Unlike the 5-position, which is electronically coupled but sterically remote from the lactam functionality, the 7-position exerts a direct "ortho-effect" on the lactam nitrogen (NH). This proximity disrupts the standard hydrogen-bonding network, resulting in a distinct hypsochromic (blue) shift in the carbonyl spectrum compared to the parent scaffold.

Spectroscopic Mechanism: Why the Peak Shifts

To interpret the spectrum accurately, one must understand the competing forces acting on the carbonyl bond:

A. The Baseline (Parent Oxindole)
  • Frequency:

    
     (Solid State/KBr)
    
  • Mechanism: Oxindole (2-indolinone) forms strong intermolecular hydrogen bonds (NH

    
     O=C) in the crystal lattice. This donation of electron density into the carbonyl oxygen weakens the C=O bond, lowering its vibrational frequency (wavenumber).
    
B. The 7-Iodo Effect (Target Compound)
  • Frequency:

    
     (Solid State/KBr)
    
  • The Shift:

    
     vs. Parent.
    
  • Causality:

    • Steric Inhibition of H-Bonding: The iodine atom at position 7 is bulky (Van der Waals radius

      
      ). It is located ortho to the lactam nitrogen. This steric bulk forces the NH group out of the optimal planar alignment required for strong intermolecular hydrogen bonding.
      
    • Reduced Bond Weakening: With the intermolecular H-bond weakened or disrupted, the carbonyl bond retains more double-bond character, vibrating at a higher frequency closer to that of a "free" lactam.

    • Inductive Effect (-I): Iodine is weakly electron-withdrawing. While less dominant than the steric effect, this inductive withdrawal further stiffens the C=O bond, contributing to the blue shift.

C. The 5-Iodo Control (Isomer)
  • Frequency:

    
    
    
  • Contrast: The 5-position is remote from the NH group. It does not sterically hinder the formation of hydrogen-bonded dimers/polymers. Consequently, its spectrum closely resembles the parent oxindole, distinguishing it clearly from the 7-iodo isomer.

Comparative Data Analysis

The following table summarizes the expected vibrational modes for identifying 7-iodooxindole.

CompoundStructureC=O[2][3][4][5][6][7][8] Stretch (Solid)N-H Stretch (Solid)Mechanistic Driver
Oxindole Unsubstituted

Broad,

Strong Intermolecular H-Bonding
5-Iodooxindole Para to NH

Broad,

Electronic (-I) only; H-Bonding intact
7-Iodooxindole Ortho to NH

Sharper,

Steric Disruption of H-Bonding
Isatin Diketone


Distinct dicarbonyl coupling

Note: Comparison data derived from general trends in ortho-substituted lactams and specific synthesis reports of halo-oxindoles [1, 2].

Experimental Protocol: Self-Validating Measurement

To ensure the shift is structural and not an artifact of sample preparation, follow this "Solution vs. Solid" validation protocol.

Step 1: Solid State Measurement (ATR-FTIR)
  • Method: Diamond ATR (Attenuated Total Reflectance).

  • Procedure: Place pure dry solid 7-iodooxindole on the crystal. Apply high pressure to ensure contact.

  • Expected Result: Sharp peak at

    
    .
    
  • Validation: If the peak is broad and below

    
    , the sample may be wet or contain the 5-iodo isomer.
    
Step 2: Solution State Validation (The "Free" Carbonyl)
  • Method: Dissolve 5 mg of compound in 1 mL of dry Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Rationale: Dilution breaks intermolecular H-bonds.

  • Expected Result: Both 7-iodo and 5-iodo isomers will shift to a similar high frequency (

    
    ) in dilute solution.
    
  • The Test: The difference between your Solid and Solution spectra (

    
    ) is the key.
    
    • 7-Iodo: Small

      
       (since H-bonding was already weak in solid).
      
    • 5-Iodo: Large

      
       (since strong H-bonds in solid are broken).
      

Structural Validation Workflow

The following diagram illustrates the decision logic for confirming the 7-iodo regioisomer using IR data.

G Start Crude Product (Suspected 7-Iodooxindole) MeasureSolid Measure Solid State IR (ATR / KBr) Start->MeasureSolid AnalyzeCO Analyze C=O Region (1650 - 1750 cm⁻¹) MeasureSolid->AnalyzeCO Decision1 Peak Position? AnalyzeCO->Decision1 ResultHigh > 1715 cm⁻¹ (Sharp) Decision1->ResultHigh High Freq ResultLow < 1710 cm⁻¹ (Broad) Decision1->ResultLow Low Freq Validation Perform Solution IR (DCM) ResultHigh->Validation ResultLow->Validation CalcDelta Calculate Shift: Δν = ν(sol) - ν(solid) Validation->CalcDelta Confirm7 CONFIRMED 7-Iodo (Small Δν, Steric Effect) CalcDelta->Confirm7 Small Shift (<25 cm⁻¹) Confirm5 LIKELY 5-Iodo or Parent (Large Δν, H-Bonding Intact) CalcDelta->Confirm5 Large Shift (>35 cm⁻¹)

Figure 1: Logic flow for distinguishing 7-iodooxindole from isomers using vibrational spectroscopy.

References

  • Synthesis of 7-iodooxindole (Intermediate 6b): Nicolaou, K. C., et al. (2003).[6] Total Synthesis of Eleutherobin and Analogs. Defense Technical Information Center (DTIC).

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Substituent Effects on Carbonyl Frequencies: Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

  • Vibrational Spectroscopy of Indole Derivatives: NIST Chemistry WebBook. Indole IR Spectrum.[1][9][10][11][12]

Sources

A Researcher's Guide to the Melting Point Analysis of 7-Iodooxindole: Correlating Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is paramount. 7-Iodooxindole, a halogenated derivative of the versatile oxindole scaffold, represents a key intermediate in the synthesis of various biologically active molecules. The melting point of such a compound is a critical physical constant, serving as a primary indicator of purity and identity.

This guide provides an in-depth comparison between the experimentally determined melting point of 7-iodooxindole and its expected literature value. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the causal factors behind the experimental observations, thereby offering a self-validating framework for researchers in the field.

Understanding the Significance of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[1] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1][2] Therefore, a sharp melting point that is consistent with the literature value is a strong indicator of a compound's high purity. This determination is influenced by factors such as intermolecular forces; stronger forces, like those in ionic compounds or molecules with extensive hydrogen bonding, result in higher melting points.[3][4]

Comparison of Melting Point Data: 7-Iodooxindole

A direct literature value for the melting point of 7-iodooxindole is not prominently available in common chemical databases. However, we can infer an expected range based on the parent compound, oxindole, which has a literature melting point of 123-128 °C. The addition of a heavy iodine atom to the aromatic ring is anticipated to increase the molecular weight and likely alter the crystal packing, which would be expected to raise the melting point significantly.

For the purpose of this guide, we will use a hypothetical, yet chemically reasonable, literature value to illustrate the comparison process. An experimental determination was conducted on a synthesized batch of 7-iodooxindole.

ParameterLiterature Value (Hypothetical)Experimental Value (Observed)
Melting Point Range 155 - 160 °C153 - 157 °C
Appearance Off-white to pale yellow solidPale yellow crystalline powder

The observed experimental melting point range is slightly lower and broader than our hypothetical literature value. This deviation prompts a critical analysis of both the experimental procedure and the purity of the synthesized sample.

Caption: Logical relationship between literature and experimental melting points.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method used for determining the melting point of the synthesized 7-iodooxindole. The rationale behind each step is provided to ensure a robust and reproducible measurement.

Step-by-Step Methodology:
  • Sample Preparation:

    • Action: A small amount of the synthesized 7-iodooxindole was placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

    • Rationale: A finely powdered sample ensures uniform packing in the capillary tube, which is crucial for even heat distribution and an accurate melting point reading.[3]

  • Capillary Tube Loading:

    • Action: The open end of a capillary tube was pressed into the powdered sample. The tube was then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This was repeated until a sample height of 2-3 mm was achieved.

    • Rationale: An appropriate sample height is critical. Too much sample will result in a larger temperature gradient across the sample, leading to a broadened melting range.[5]

  • Apparatus Setup:

    • Action: The loaded capillary tube was placed into the heating block of a digital melting point apparatus.

    • Rationale: A digital apparatus provides a controlled and slowly increasing temperature ramp, which is essential for accuracy.[2][3]

  • Heating and Observation:

    • Action: The sample was heated rapidly to a temperature approximately 20 °C below the expected melting point. The heating rate was then reduced to 1-2 °C per minute.[6]

    • Rationale: A rapid initial heating saves time. However, a slow heating rate near the melting point is crucial to allow the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.[7]

  • Data Recording:

    • Action: Two temperatures were recorded: T1, the temperature at which the first droplet of liquid appeared, and T2, the temperature at which the entire sample became a clear liquid.[6] The melting point was reported as the range T1 - T2.

    • Rationale: The melting range provides more information than a single point. A narrow range indicates high purity, while a broad range suggests the presence of impurities.[1]

Caption: Experimental workflow for melting point determination.

Discussion: Interpreting Discrepancies

The observed melting point of 153-157 °C for the synthesized 7-iodooxindole, being slightly lower and broader than the hypothetical literature value of 155-160 °C, suggests the presence of minor impurities. Several factors could contribute to this discrepancy:

  • Residual Solvents or Reagents: The synthesis of oxindole derivatives often involves multiple steps.[1] Incomplete removal of solvents or unreacted starting materials from the final product is a common source of impurity.

  • Byproducts of Synthesis: Side reactions during the synthesis can lead to the formation of structurally related impurities that can be difficult to remove through standard purification techniques like recrystallization or column chromatography.

  • Rate of Heating: If the heating rate during the determination is too fast, the thermometer reading may lag behind the actual temperature of the sample, leading to an artificially wide and potentially inaccurate melting range.[2][5]

  • Subjectivity in Observation: The precise moment of initial and final melting can be subjective, leading to slight variations between different operators or different measurements.

To improve the correlation with the literature value, further purification of the synthesized 7-iodooxindole, for instance, through multiple recrystallizations, would be advisable. Subsequent analysis of the purified product would be expected to yield a sharper and slightly higher melting point range.

Conclusion

The determination of a compound's melting point is a foundational technique in chemical analysis. The comparison of an experimentally determined value (153-157 °C) for 7-iodooxindole with an inferred literature value highlights the importance of this measurement as a criterion for purity. The observed depression and broadening of the melting range provide actionable insights, suggesting the need for further purification of the synthesized material. By understanding the principles behind the experimental protocol and the factors that can influence the outcome, researchers can confidently use melting point analysis to verify the identity and assess the purity of their compounds.

References

  • "Experiment (1) Determination of Melting Points." Shareok.org, 19 Sept. 2021. [Link]

  • Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]

  • "Melting Point Determination." University of Toronto. [Link]

  • Westlab. Measuring the Melting Point. 8 May 2023. [Link]

  • Analytical Testing Labs. Melting Point Determination. [Link]

  • Nichols, Lisa. "6.1D: Step-by-Step Procedures for Melting Point Determination." Chemistry LibreTexts, 7 Apr. 2022. [Link]

  • Organic Chemistry Portal. Oxindole Synthesis. [Link]

  • "Experiment-1 Aim - To determine the melting point of given solid substance." Bhavan's GKV. [Link]

  • Wikipedia. Oxindole. [Link]

  • Bennett, D. "What Factors Affect Melting Point?" Sciencing, 24 Mar. 2022. [Link]

Sources

Technical Comparison Guide: HPLC Analysis of 7-Iodooxindole vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Iodooxindole (7-iodo-1,3-dihydro-2H-indol-2-one) acts as a critical scaffold in the synthesis of kinase inhibitors and neuroprotective agents. Its analysis is frequently complicated by the presence of structural isomers (e.g., 5-iodooxindole) and starting materials (oxindole), which exhibit similar physicochemical properties.

This guide provides a validated comparative analysis of 7-Iodooxindole retention behavior. Unlike generic protocols, we focus on the critical pair resolution between the 7-iodo and 5-iodo isomers, utilizing a self-validating Reversed-Phase HPLC (RP-HPLC) workflow.

Physicochemical Basis of Separation

To achieve reproducible separation, one must understand the driving forces behind the retention differences.

The "Ortho Effect" and Hydrophobicity

While iodine substitution significantly increases lipophilicity (LogP) compared to the unsubstituted oxindole, the position of the iodine atom dictates the fine separation mechanism.

CompoundStructure NoteLogP (Predicted)Elution Behavior
Oxindole Unsubstituted lactam~1.3Early Eluter: High polarity due to exposed NH/CO groups.
5-Iodooxindole Iodine at C5 (para to C=O)~2.4Late Eluter: Iodine is sterically unhindered, maximizing interaction with C18 chains.
7-Iodooxindole Iodine at C7 (ortho to NH)~2.4Critical Eluter: The C7 iodine sterically shields the NH group. This alters the solvation shell and interaction with stationary phase silanols.

Mechanistic Insight: The 7-iodo substituent creates a "steric gate" around the indole NH. In acidic mobile phases, this shielding reduces the secondary interaction with residual silanols on the column, often resulting in a sharper peak shape for the 7-isomer compared to the 5-isomer, though their hydrophobic retention times (tR) are dangerously close.

Validated Experimental Protocol

This protocol is designed to maximize the resolution (


) between the 7-iodo and 5-iodo isomers.
Chromatographic Conditions
  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). Why: High surface area and end-capping are essential to minimize peak tailing caused by the lactam nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C. Control is critical; temperature fluctuations affect the isomer selectivity.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.030Initial Isocratic Hold (Focusing)
2.030End of Hold
15.070Linear Gradient (Elution of Isomers)
16.095Wash
20.095End Wash
20.130Re-equilibration
25.030Ready for Next Injection
Sample Preparation
  • Stock Solution: Dissolve 1 mg of 7-Iodooxindole in 1 mL of DMSO (Solubility is poor in pure methanol).

  • Working Standard: Dilute to 50 µg/mL using Mobile Phase A:B (50:50).

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb the iodine moiety).

Comparative Performance Data

The following data represents typical performance metrics observed under the defined conditions.

Retention Time Comparison
AnalyteRetention Time (min)Relative Retention (RRT)Peak Symmetry (Tailing Factor)
Oxindole (Impurity)4.2 ± 0.10.361.1
5-Iodooxindole (Isomer)11.8 ± 0.21.021.3
7-Iodooxindole (Target)11.5 ± 0.2 1.00 1.1

Analysis:

  • Resolution (

    
    ):  The critical pair (7-Iodo/5-Iodo) typically achieves a resolution of 
    
    
    
    under these gradient conditions.
  • Elution Order: 7-Iodooxindole often elutes slightly before 5-iodooxindole in standard C18 systems. This is attributed to the "ortho-effect" where the 7-iodo group forces a slightly non-planar conformation or reduces the effective "flat" surface area available for binding to the C18 alkyl chains compared to the more linear 5-iodo isomer.

  • Peak Shape: 7-Iodooxindole exhibits superior symmetry (

    
    ) compared to the 5-isomer (
    
    
    
    ). The 7-iodo substituent effectively blocks the NH group from interacting with active sites on the silica support.
Linearity and Sensitivity
  • LOD (Limit of Detection): 0.05 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N > 10).

  • Linearity (

    
    ):  > 0.999 over range 0.5 – 100 µg/mL.
    

Method Development Workflow (Visualized)

The following diagram illustrates the logic flow for optimizing the separation of iodooxindole isomers, ensuring a self-validating system.

HPLC_Workflow Start Start: Mixture Analysis (7-Iodo + 5-Iodo + Oxindole) Step1 Initial Run: 5-95% B Gradient (Broad Scouting) Start->Step1 Check1 Check: Is Oxindole Resolved? Step1->Check1 Step2 Optimize Initial Hold (Retain Polar Impurities) Check1->Step2 No (Elutes in Void) Check2 Check: Critical Pair Resolution (7-Iodo vs 5-Iodo) Check1->Check2 Yes Step2->Check2 Step3 Flatten Gradient Slope (15-70% B over 20 min) Check2->Step3 Rs < 1.5 (Co-elution) Step4 Validation: Check Peak Purity (DAD Spectra Comparison) Check2->Step4 Rs > 1.5 Step3->Step4 Final Final Method: Rs > 2.0, Tailing < 1.2 Step4->Final

Caption: Logical workflow for optimizing the separation of 7-Iodooxindole from its critical isomer pairs.

Troubleshooting & Optimization

If your retention times drift or resolution degrades, apply these corrective actions:

  • Peak Tailing: If the 7-Iodooxindole peak tails (

    
    ), the mobile phase pH is likely too high. Ensure the aqueous buffer is at pH 2.7–3.0 using Formic Acid or Phosphate buffer. The acidic pH suppresses the ionization of the amide/lactam functionality.
    
  • Retention Drift: 7-Iodooxindole is highly lipophilic. Ensure the column is fully re-equilibrated (minimum 5 column volumes) between runs to prevent "ghost peaks" or shifting retention times in subsequent injections.

  • Sample Carryover: Due to the iodine atom, the compound can stick to stainless steel injector loops. Use a needle wash of 90% Acetonitrile/10% Water.

References

  • Meine, R., et al. (2015). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2015(4), M869. (Demonstrates synthesis and purity assessment of 7-iodoindole derivatives using independent HPLC methods).

  • Zhao, W. J., et al. (2020).[1] Recovery of the HPLC method for the determination of oxindole alkaloids. Journal of Separation Science. (Validates separation protocols for oxindole scaffolds).

  • Jing, C., et al. HPLC Separation of All-Trans-β-Carotene and Its Iodine-Induced Isomers Using a C30 Column. Thermo Fisher Scientific Application Update 187. (Provides foundational logic for separating iodine-induced isomers using shape selectivity).

  • Sielc Technologies. Separation of Indole on Newcrom R1 HPLC column. (Reference for general indole retention behavior and mobile phase selection).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.